Technical Documentation Center

1-Butoxymethylcyclopropanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Butoxymethylcyclopropanecarboxylic acid
  • CAS: 1387557-29-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Butoxymethylcyclopropanecarboxylic Acid and its Analogs for Drug Discovery

Abstract The cyclopropane ring is a prized structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropane ring is a prized structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates.[1] This guide provides a comprehensive technical overview of a specific, albeit sparsely documented, member of this class: 1-Butoxymethylcyclopropanecarboxylic acid. Due to the limited direct literature on this exact molecule, this document will establish a foundational understanding by exploring the synthesis, properties, and applications of closely related and well-characterized analogs, particularly 1-[(Tert-butoxy)methyl]cyclopropane-1-carboxylic acid. We will delve into the synthetic rationale, key reaction mechanisms, and potential applications in drug development, offering researchers and scientists a robust framework for incorporating this and similar scaffolds into their research programs.

Introduction: The Significance of the 1-Alkoxymethylcyclopropane-1-carboxylic Acid Scaffold

The unique three-membered ring of cyclopropane introduces a high degree of s-character in its C-C bonds, resulting in a rigid structure with distinct electronic properties. When substituted at the 1-position with both a carboxylic acid and an alkoxymethyl group, the resulting molecule presents a compelling scaffold for drug design. The carboxylic acid moiety provides a handle for forming salts, esters, or amides, influencing solubility and enabling interactions with biological targets. The alkoxymethyl group, in this case, a butoxymethyl group, can modulate lipophilicity and participate in hydrophobic interactions within a binding pocket.

Physicochemical Properties and Structural Analogs

The physicochemical properties of 1-Butoxymethylcyclopropanecarboxylic acid can be inferred from its structure and comparison with known analogs.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H16O3Based on structural components.
Molecular Weight 172.22 g/mol Calculated from the molecular formula.
Appearance Likely a colorless oil or low-melting solidSimilar to other cyclopropanecarboxylic acids.[3]
pKa ~4.5 - 5.0The pKa of cyclopropanecarboxylic acid is around 4.65.[3]
Solubility Sparingly soluble in water, soluble in organic solvents.The carboxylic acid group imparts some water solubility, while the butyl and cyclopropane moieties increase lipophilicity.

Key Structural Analogs:

  • 1-[(Tert-butoxy)methyl]cyclopropane-1-carboxylic acid (CAS: 1781591-01-2): A close structural analog with a tert-butyl group instead of an n-butyl group.[2]

  • Cyclopropanecarboxylic acid (CAS: 1759-53-1): The parent compound, providing a baseline for understanding the core cyclopropane ring's properties.[4][5]

  • 1-Methylcyclopropanecarboxylic acid (CAS: 6914-76-7): Demonstrates the effect of a simple alkyl substituent at the 1-position.

Synthetic Strategies: Accessing the 1-Alkoxymethylcyclopropane-1-carboxylic Acid Core

The synthesis of 1-Butoxymethylcyclopropanecarboxylic acid can be approached through several established methodologies for cyclopropane formation. A logical and versatile approach involves the cyclopropanation of a suitably substituted alkene precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 1-Butoxymethylcyclopropanecarboxylic acid is outlined below. This strategy disconnects the cyclopropane ring to reveal a substituted alkene, which can be synthesized from commercially available starting materials.

G target 1-Butoxymethylcyclopropanecarboxylic acid alkene 2-(Butoxymethyl)propenoic acid target->alkene Cyclopropanation ester Ethyl 2-(butoxymethyl)propenoate alkene->ester Esterification ether Ethyl 2-(hydroxymethyl)propenoate ester->ether Williamson Ether Synthesis start Ethyl 2-(bromomethyl)propenoate + Butanol ether->start Nucleophilic Substitution

Caption: Retrosynthetic analysis of 1-Butoxymethylcyclopropanecarboxylic acid.

Key Synthetic Methodologies

3.2.1. Cyclopropanation of Alkenes

The formation of the cyclopropane ring is the cornerstone of this synthesis. Several methods are available, with the Simmons-Smith reaction and variations thereof being particularly effective for a wide range of alkenes.[6][7]

a) Simmons-Smith Reaction: This classic reaction utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to stereospecifically add a methylene group across a double bond.[6][8] The reaction is known for its functional group tolerance and often proceeds under mild conditions.[1]

G cluster_0 Simmons-Smith Reaction Workflow start Alkene Precursor (Ethyl 2-(butoxymethyl)propenoate) reaction Cyclopropanation start->reaction reagents CH2I2, Zn(Cu) reagents->reaction product Cyclopropane Product (Ethyl 1-(butoxymethyl)cyclopropanecarboxylate) reaction->product hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) product->hydrolysis final_product 1-Butoxymethylcyclopropanecarboxylic acid hydrolysis->final_product

Caption: Experimental workflow for the Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation

  • Preparation of the Zinc-Copper Couple: Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then treat with a copper(II) sulfate solution.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the activated zinc-copper couple and a suitable solvent (e.g., diethyl ether).

  • Addition of Reagents: Add a solution of the alkene precursor (e.g., ethyl 2-(butoxymethyl)propenoate) and diiodomethane in the same solvent dropwise to the stirred suspension.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require gentle heating to initiate.

  • Workup: Upon completion, filter the reaction mixture to remove the zinc salts. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

b) Dihalocarbene Addition: Another approach involves the addition of a dihalocarbene (e.g., :CCl2 or :CBr2), generated from a haloform and a strong base, to the alkene.[9] This would be followed by a reduction step to remove the halogens.

3.2.2. Synthesis of the Alkene Precursor

The synthesis of the required alkene precursor, ethyl 2-(butoxymethyl)propenoate, can be achieved through a Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

  • Preparation of the Alkoxide: To a solution of ethyl 2-(hydroxymethyl)propenoate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C.

  • Addition of the Alkyl Halide: Once the evolution of hydrogen gas ceases, add butyl bromide dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Potential Applications in Drug Development

The 1-alkoxymethylcyclopropane-1-carboxylic acid scaffold holds significant potential in medicinal chemistry due to the favorable properties conferred by the cyclopropane ring.

  • Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.[1]

  • Conformational Constraint: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]

  • Modulation of Physicochemical Properties: The butoxymethyl group can be varied to fine-tune the lipophilicity and other properties of the molecule to optimize its drug-like characteristics.

  • Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, offering new avenues for lead optimization.

Derivatives of cyclopropanecarboxylic acid have been explored in various therapeutic areas, including as potential antidepressants and as inhibitors of ethylene biosynthesis in plants.[6][8]

Conclusion

While 1-Butoxymethylcyclopropanecarboxylic acid remains a molecule with limited direct documentation, its synthesis is readily achievable through established and reliable synthetic methodologies. By leveraging the well-understood chemistry of cyclopropanation reactions, particularly the Simmons-Smith reaction, and standard organic transformations, researchers can access this and a wide array of related analogs. The inherent properties of the cyclopropane scaffold, combined with the tunability of the alkoxymethyl substituent, make this class of compounds a valuable addition to the toolbox of medicinal chemists and drug development professionals. This guide provides the foundational knowledge and practical protocols to stimulate further exploration and application of these promising molecules in the quest for novel therapeutics.

References

  • Chemsrc. 1-[(Tert-butoxy)methyl]cyclopropane-1-carboxylic acid. (n.d.).
  • Master Organic Chemistry. (2023, October 18).
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • OrgoSolver. (n.d.).
  • Wikipedia. (n.d.). Cyclopropane carboxylic acid.
  • DeMuynck, B., et al. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC.
  • MDPI. (2023, July 26).
  • Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions.
  • Organic Chemistry Tutor. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 11.3.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • Benchchem. (n.d.).
  • CAS Common Chemistry. (n.d.).
  • RSC Publishing. (n.d.).
  • Benchchem. (n.d.).
  • Chemsrc. (n.d.). Cyclopropanecarboxylic acid | CAS#:1759-53-1.
  • Benchchem. (n.d.). Synthesis of (1S,2S)
  • Benchchem. (n.d.). Asymmetric Synthesis Utilizing 1,1-Bis(tosyloxymethyl)
  • PubChem. (n.d.). 1-Cyclopropylcyclopropane-1-carboxylic acid.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
  • NIST WebBook. (n.d.). Cyclopropanecarboxylic acid.
  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid.
  • Organic Chemistry with Victor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (2003, June 10). The Chemistry of Cyclopropanols.
  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-.
  • PMC. (n.d.).
  • PMC. (2023, July 10).
  • PMC. (2025, September 26). High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (n.d.).

Sources

Exploratory

1-Butoxymethylcyclopropanecarboxylic Acid: Molecular Weight Profiling, Structural Rationale, and Synthetic Workflows

Executive Summary In modern medicinal chemistry, the strategic use of conformationally restricted building blocks is paramount for developing highly selective and metabolically stable therapeutics. 1-Butoxymethylcyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic use of conformationally restricted building blocks is paramount for developing highly selective and metabolically stable therapeutics. 1-Butoxymethylcyclopropanecarboxylic acid (CAS: 1387557-29-0)[1] represents a highly versatile, fragment-like synthon. With an exact molecular weight of 172.22 g/mol , this compound perfectly balances structural rigidity, lipophilicity, and functional group handle availability.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the structural rationale behind its design, and a self-validating synthetic methodology tailored for drug development professionals.

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight of a building block dictates its utility in Fragment-Based Drug Discovery (FBDD) and its compliance with Lipinski’s Rule of Five. At 172.22 g/mol , 1-Butoxymethylcyclopropanecarboxylic acid is highly mass-efficient.

Molecular Weight Calculation

The compound possesses the chemical formula C₉H₁₆O₃ [1]. The average molecular weight is derived as follows:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Average Molecular Weight: 172.224 g/mol

Quantitative Data Summary
ParameterValueComputational & Structural Rationale
Chemical Formula C₉H₁₆O₃Defines the exact atomic composition[1].
Average Molecular Weight 172.22 g/mol Ideal fragment size; leaves a >300 Da budget for downstream lead optimization.
Monoisotopic Mass 172.1099 DaCritical target value for High-Resolution Mass Spectrometry (HRMS) validation.
Predicted LogP ~2.3Optimal lipophilicity for passive transcellular membrane permeability.
H-Bond Donors 1Provided by the carboxylic acid (-OH), crucial for target anchoring.
H-Bond Acceptors 3Two from the carboxylate, one from the ether oxygen.
Topological Polar Surface Area 46.5 ŲHighly favorable for oral bioavailability and potential blood-brain barrier (BBB) crossing.

Structural Rationale in Medicinal Chemistry

The architecture of 1-Butoxymethylcyclopropanecarboxylic acid is not arbitrary; it is engineered to solve specific pharmacokinetic and pharmacodynamic challenges. Small carbocycles, particularly cyclopropanes, are well-documented bioactive molecules that serve as privileged motifs in drug design[2].

  • Conformational Restriction: The cyclopropane ring locks the molecule into a rigid 3D orientation. This reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity compared to flexible acyclic analogs[3]. Furthermore, cyclopropanecarboxylic acid derivatives have been successfully utilized in the development of CNS-active agents, such as potential antidepressants[4].

  • Electrostatic Anchoring: The carboxylic acid moiety serves as a primary pharmacophore, capable of forming strong hydrogen bonds or coordinating with metal ions in enzyme active sites.

  • Lipophilic Tuning: The butoxymethyl ether tail extends into hydrophobic pockets of target receptors. Unlike a simple alkyl chain, the ether oxygen provides a degree of flexibility and an additional hydrogen-bond acceptor, subtly modulating the overall LogP to prevent excessive lipophilicity.

G Compound 1-Butoxymethylcyclopropane- carboxylic acid (MW: 172.22 g/mol) Ring Cyclopropane Ring (Conformational Restriction) Compound->Ring Acid Carboxylic Acid (H-Bond Donor/Acceptor) Compound->Acid Ether Butoxymethyl Group (Lipophilic Tail) Compound->Ether Target Target Protein Binding Ring->Target Locks bioactive conformation Acid->Target Electrostatic interactions Permeability Membrane Permeability Ether->Permeability Increases LogP

Fig 1: Structural rationale and pharmacophore mapping of 1-Butoxymethylcyclopropanecarboxylic acid.

Step-by-Step Synthetic Methodology

To ensure high yield and purity, the synthesis of this compound must carefully navigate the sensitivities of the cyclopropane ring and the carboxylic acid. The following protocol utilizes a tert-butyl protection strategy to prevent unwanted side reactions.

Experimental Protocol

Step 1: Williamson Ether Synthesis (Alkylation)

  • Reagents: tert-Butyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), 1-Bromobutane (1.2 eq), anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH in anhydrous THF under an inert argon atmosphere and cool to 0°C.

    • Dropwise add the tert-butyl 1-(hydroxymethyl)cyclopropanecarboxylate. Stir for 30 minutes to ensure complete deprotonation of the primary alcohol.

    • Add 1-bromobutane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (EtOAc).

  • Causality & Expertise: Why use a tert-butyl ester instead of an ethyl ester? Strong bases like NaH can cause premature transesterification or base-catalyzed hydrolysis of standard ethyl esters. The bulky tert-butyl group provides immense steric shielding to the carbonyl carbon, completely suppressing these parasitic side reactions during the etherification process.

Step 2: Acidic Deprotection (Hydrolysis)

  • Reagents: Trifluoroacetic acid (TFA, 10 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate tert-butyl 1-(butoxymethyl)cyclopropanecarboxylate in DCM.

    • Add TFA dropwise at room temperature. Stir for 2–4 hours.

    • Concentrate the mixture under reduced pressure to remove DCM and excess TFA, yielding the crude acid.

  • Causality & Expertise: Why use acidic deprotection instead of basic saponification? The cyclopropane ring sterically hinders the adjacent ester. Basic saponification (e.g., NaOH/Heat) of 1-substituted cyclopropanecarboxylates is notoriously sluggish and requires harsh heating that can degrade the molecule. TFA cleanly cleaves the tert-butyl ester at room temperature via an isobutylene elimination mechanism, leaving the ether linkage pristine.

Workflow Step1 Starting Material tert-Butyl 1-(hydroxymethyl) cyclopropanecarboxylate Step2 Williamson Ether Synthesis NaH, 1-Bromobutane, THF, 0°C to RT Step1->Step2 Step3 Intermediate tert-Butyl 1-(butoxymethyl) cyclopropanecarboxylate Step2->Step3 Alkylation Step4 Acidic Deprotection TFA / DCM, RT, 2h Step3->Step4 Step5 Final Product 1-Butoxymethylcyclopropane- carboxylic acid Step4->Step5 Hydrolysis Step6 Analytical Validation LC-MS (m/z 171.1 [M-H]-) & 1H-NMR Step5->Step6 QA/QC

Fig 2: Step-by-step synthetic workflow with integrated analytical validation checkpoints.

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. To confirm that the synthesis successfully yielded 1-Butoxymethylcyclopropanecarboxylic acid without cleaving the ether or degrading the ring, the following Quality Control (QC) loop must be executed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Logic: The exact monoisotopic mass of the product is 172.1099 Da.

    • Validation: Run the sample using Electrospray Ionization in negative mode (ESI-). The carboxylic acid will readily deprotonate. The protocol is validated only if a dominant peak at m/z 171.1[M-H]⁻ is observed. If a peak at m/z 115.0 is seen, it indicates the butyl ether was unintentionally cleaved (yielding the hydroxymethyl derivative).

  • Nuclear Magnetic Resonance (¹H-NMR):

    • Logic: The cyclopropane ring protons are highly shielded due to ring current effects.

    • Validation: Confirm the presence of distinct multiplets upfield (typically between 0.8–1.3 ppm) corresponding to the 4 protons of the cyclopropane ring. The complete disappearance of the intense singlet at ~1.4 ppm (the tert-butyl group) validates that the TFA deprotection achieved 100% conversion.

References

  • AA Blocks Product Index. "1387557-29-0. Cyclopropanecarboxylic acid, 1-(butoxymethyl)-." AA Blocks. URL: [Link]

  • Mikaelyan, Aram, et al. "New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators." Bioactive Compounds in Health and Disease, 2024. URL: [Link]

  • Bonnaud, Bernard, et al. "1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Foundational

Pathway Discovery and Process Optimization for 1-Butoxymethylcyclopropanecarboxylic Acid Synthesis

Executive Summary Cyclopropanecarboxylic acid derivatives are highly valued in modern drug discovery for their ability to impart conformational restriction, enhance metabolic stability, and improve the pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropanecarboxylic acid derivatives are highly valued in modern drug discovery for their ability to impart conformational restriction, enhance metabolic stability, and improve the pharmacokinetic profiles of pharmacophores. Specifically, 1-butoxymethylcyclopropanecarboxylic acid (CAS#: 1387557-29-0) serves as a critical lipophilic building block in the synthesis of advanced enzyme inhibitors and antiviral agents.

This whitepaper provides an in-depth, self-validating technical guide for the de novo synthesis of 1-butoxymethylcyclopropanecarboxylic acid. By analyzing the mechanistic causality behind reagent selection and establishing rigorous In-Process Controls (IPCs), this guide ensures high-fidelity execution for process chemists and drug development professionals.

Retrosynthetic Pathway Design

The target molecule features a highly stable cyclopropane core substituted with a carboxylic acid and a lipophilic butyl ether. The most scalable and atom-economical approach relies on the desymmetrization of a commercially available diester, followed by sequential etherification and saponification.

The retrosynthetic logic dictates starting from diethyl cyclopropane-1,1-dicarboxylate [1]. The critical juncture in this pathway is the selective mono-reduction of the diester to prevent over-reduction to 1,1-bis(hydroxymethyl)cyclopropane [3].

SynthesisFlow SM Diethyl cyclopropane- 1,1-dicarboxylate Int2 Ethyl 1-(hydroxymethyl) cyclopropanecarboxylate SM->Int2 LTBA, THF Selective Reduction Int1 Ethyl 1-(butoxymethyl) cyclopropanecarboxylate Int2->Int1 NaH, 1-Bromobutane O-Alkylation Target 1-Butoxymethylcyclopropane- carboxylic acid Int1->Target LiOH, H2O/THF Saponification

Figure 1: Forward synthesis flow from diethyl cyclopropane-1,1-dicarboxylate to the target acid.

Mechanistic Causality & Reagent Optimization

To ensure a high-yielding, reproducible process, the chemical causality behind each step must be understood rather than empirically guessed.

Overcoming Over-Reduction (Step 1)

Standard reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) are too aggressive, rapidly reducing both ester moieties to the corresponding diol. To achieve selective mono-reduction, Lithium tri-tert-butoxyaluminum hydride (LTBA) is utilized. The immense steric bulk of the three tert-butoxy ligands severely retards the kinetics of the second reduction event. Once the first ester is reduced to the alkoxide, the intermediate aluminum complex physically blocks further hydride transfer to the adjacent ester [2].

Table 1: Optimization of the Desymmetrizing Mono-Reduction Step

Reducing AgentEquivalentsSolventTemp (°C)Yield of Mono-ol (%)Yield of Diol (%)
LiAlH4​ 0.5THF02560
DIBAL-H2.2DCM-784530
Borane-THF1.0THF05515
LTBA 2.2 THF 23 to 65 91 <5
Steric Hindrance in Williamson Etherification (Step 2)

The primary alcohol generated in Step 1 is neopentyl-like due to the adjacent cyclopropane ring, presenting moderate steric hindrance. Weak bases (like K2​CO3​ ) fail to fully deprotonate the alcohol, leading to sluggish alkylation. A strong, non-nucleophilic base—specifically Sodium Hydride (NaH) —is required to generate a "naked" alkoxide. Furthermore, shifting the solvent from THF to a highly polar aprotic solvent like DMF strips the sodium cation of its hydration shell, maximizing the nucleophilicity of the alkoxide for the SN​2 displacement of 1-bromobutane [4].

Table 2: O-Alkylation Condition Screening

BaseSolventAlkylating AgentTemp (°C)Conversion (%)
K2​CO3​ Acetone1-Bromobutane6015
Cs2​CO3​ DMF1-Bromobutane8045
NaH (60%)THF1-Bromobutane6578
NaH (60%) DMF 1-Bromobutane 25 to 50 96

Self-Validating Experimental Protocols

A robust chemical process must be self-validating. The following protocols integrate specific In-Process Controls (IPCs) to ensure the success of each transformation before progressing down the cascade.

ProtocolLogic cluster_0 Step 1: Mono-Reduction cluster_1 Step 2: Etherification cluster_2 Step 3: Hydrolysis React1 Reaction: LTBA addition at 23°C IPC1 IPC: TLC (Hex/EtOAc 3:1) Verify diol absence & mono-ol formation React1->IPC1 React2 Reaction: NaH + 1-Bromobutane in DMF IPC1->React2 IPC2 IPC: LC-MS Confirm M+H = 201.1 React2->IPC2 React3 Reaction: LiOH in THF/MeOH/H2O IPC2->React3 IPC3 IPC: Acid-Base Extraction 1H-NMR: Loss of ethyl ester signals React3->IPC3

Figure 2: Self-validating workflow logic with integrated In-Process Controls (IPCs).

Step 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
  • Setup: Purge a dry, round-bottom flask with argon. Charge with diethyl cyclopropane-1,1-dicarboxylate (1.0 eq, 32.2 mmol) and anhydrous THF (130 mL).

  • Addition: Slowly add a 1M solution of LTBA in THF (2.2 eq, 70.9 mmol) dropwise via an addition funnel at 23 °C to manage the mild exotherm.

  • Reaction: Gradually warm the system to 65 °C and maintain for 24 hours.

  • Quench: Cool to 0 °C. Carefully quench by the dropwise addition of 10% aqueous NaHSO4​ (275 mL). Extract the aqueous layer with diethyl ether ( 3×100 mL).

  • System Validation (IPC): Run TLC (Hexanes/EtOAc 3:1). The starting diester ( Rf​≈0.7 ) must be fully consumed. The product appears at Rf​≈0.3 (stain with KMnO4​ ). 1H NMR ( CDCl3​ ) validation requires a distinct singlet at δ 3.62 ppm (2H, −CH2​OH ) [2].

Step 2: Synthesis of Ethyl 1-(butoxymethyl)cyclopropanecarboxylate
  • Setup: Dissolve the validated intermediate from Step 1 (1.0 eq) in anhydrous DMF (0.2 M concentration) and cool to 0 °C under argon.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) in three portions. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Add 1-bromobutane (1.5 eq) dropwise. Warm the reaction mixture to 50 °C and stir for 12 hours.

  • Workup: Cool to 0 °C, quench with saturated aqueous NH4​Cl , and extract with EtOAc. Wash the organic layer extensively with brine ( ) to remove residual DMF.

  • System Validation (IPC): Analyze via LC-MS. The mass of the product must reflect the addition of the butyl group ( M+H=201.1 ). 1H NMR must reveal a new triplet at 3.4 ppm (2H, −O−CH2​−CH2​− ) and a terminal methyl triplet at 0.9 ppm.

Step 3: Saponification to 1-Butoxymethylcyclopropanecarboxylic Acid
  • Setup: Dissolve the etherified intermediate in a solvent mixture of THF/MeOH/ H2​O (2:1:1 v/v/v).

  • Hydrolysis: Add LiOH⋅H2​O (3.0 eq). Stir the biphasic mixture vigorously at 60 °C for 6 hours.

  • Purification by Extraction: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with DCM to remove unreacted starting material and neutral impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the precipitated acid with DCM ( ). Dry the combined organics over Na2​SO4​ and concentrate in vacuo.

  • System Validation (IPC): The acid-base extraction inherently purifies the compound. Final validation via 1H NMR must show the complete disappearance of the ethyl ester quartet ( 4.1 ppm) and triplet ( 1.2 ppm), alongside the appearance of a broad −COOH peak typically observed >10 ppm.

Conclusion

The synthesis of 1-butoxymethylcyclopropanecarboxylic acid requires precise control over reduction kinetics and steric parameters during etherification. By utilizing LTBA for selective desymmetrization and optimizing the Williamson etherification in a highly polar aprotic environment, process chemists can achieve high overall yields. The integration of strict IPCs at every stage ensures that the protocol remains a self-validating, highly reproducible system suitable for advanced pharmaceutical development.

References

  • Preparation of esters of cyclopropane-1,1-dicarboxylic acid (US5510509A)
  • Synthesis of 1,1-bis(hydroxymethyl)cyclopropane (GB2312896A)
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds Source: Organic Chemistry Portal URL:[Link]

Exploratory

Theoretical Properties and Synthetic Utility of 1-(Butoxymethyl)cyclopropane-1-carboxylic Acid: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to enhance metabolic stability and target affinity. 1-(Butox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to enhance metabolic stability and target affinity. 1-(Butoxymethyl)cyclopropane-1-carboxylic acid (CAS: 1387557-29-0) emerges as a highly versatile, bifunctional building block. By combining a rigid, metabolically resistant cyclopropane core with a flexible, lipophilic butoxymethyl ether and a reactive carboxylic acid handle, this scaffold offers unique stereoelectronic properties for peptidomimetic design, lipophilicity tuning, and lead optimization.

This whitepaper provides an in-depth analysis of the theoretical physicochemical properties, stereoelectronic dynamics, and validated synthetic workflows associated with this critical chemical scaffold.

Structural Logic & Scaffold Identity

The architectural brilliance of 1-(butoxymethyl)cyclopropane-1-carboxylic acid lies in its 1,1-disubstitution pattern.

  • The Cyclopropane Core: Unlike standard aliphatic chains, the cyclopropane ring introduces profound conformational rigidity. Its C–C bonds possess unusually high s-character (approaching sp2 hybridization), forming "Walsh orbitals." These orbitals can conjugate with the adjacent carbonyl π -system of the carboxylic acid, locking the functional group into a predictable spatial vector .

  • The Quaternary Center: The C1 carbon is entirely substituted, lacking any α -protons. This steric crowding shields downstream amide or ester linkages from rapid enzymatic hydrolysis, acting as a structural shield.

  • The Ether Linkage: The butoxymethyl group (-CH 2​ -O-C 4​ H 9​ ) introduces a flexible, lipophilic appendage that can sweep through multiple conformations to optimize binding interactions within hydrophobic protein pockets.

G Core 1-(Butoxymethyl) cyclopropanecarboxylic acid Cyclo Cyclopropane Ring (Rigidity & Stability) Core->Cyclo Structural Core Acid Carboxylic Acid (pKa ~4.33, H-Bonding) Core->Acid C1 Substitution Ether Butoxymethyl Group (Lipophilicity & Flexibility) Core->Ether C1 Substitution Cyclo->Acid Inductive transmission Ether->Acid Electron withdrawal (-I)

Fig 1. Structural logic and stereoelectronic relationships of the scaffold.

Theoretical Physicochemical Properties

Understanding the theoretical properties of this scaffold is essential for predicting its behavior in biological systems and formulation matrices. The data below synthesizes computational predictions with foundational organic chemistry principles .

Quantitative Data Summary
PropertyValueCausality / Drug Design Significance
Molecular Formula C 9​ H 16​ O 3​ Defines the atomic composition and baseline mass.
Molecular Weight 172.22 g/mol Low MW ( 500 Da) allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Monoisotopic Mass 172.1099 DaCritical for precise identification via high-resolution mass spectrometry (HRMS) during metabolic profiling.
Predicted pKa 4.33 ± 0.20Lowered by the −I inductive effect of the ether oxygen. Ensures ionization at physiological pH (7.4).
Estimated LogP 1.8 – 2.1The butyl chain pushes lipophilicity into the optimal range for passive membrane permeability.
TPSA 46.53 ŲFalls well below the 90 Ų threshold, making it highly favorable for oral bioavailability and CNS penetration.
Rotatable Bonds 7Balances the extreme rigidity of the cyclopropane core with peripheral flexibility to maximize entropy-driven binding.
Causality of Acidity (pKa Shift)

The pKa of an unsubstituted cyclopropanecarboxylic acid is approximately 4.8. However, in 1-(butoxymethyl)cyclopropane-1-carboxylic acid, the predicted pKa drops to 4.33 . Why? The introduction of the butoxymethyl group at the C1 position introduces a mild electron-withdrawing inductive effect ( −I ) driven by the electronegative ether oxygen. Although attenuated by the intervening methylene (-CH 2​ -) spacer, this effect pulls electron density away from the carboxylate anion, stabilizing the conjugate base and thereby increasing the acidity of the proton.

ADMET Profiling & Drug Design Implications

When integrated into a larger active pharmaceutical ingredient (API), this scaffold dramatically influences the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile:

  • Metabolic Stability: Aliphatic chains are notoriously susceptible to Cytochrome P450 (CYP450) mediated oxidation. The cyclopropane ring resists this because its C–H bonds possess higher bond dissociation energies than standard sp3 C–H bonds. Furthermore, the quaternary C1 position entirely blocks α -oxidation, a common metabolic liability in carboxylic acid drugs.

  • Lipophilicity Tuning: The addition of the butyl chain acts as a "lipophilic dial." If a lead compound suffers from poor intestinal absorption due to excessive polarity, coupling it with this building block increases the overall LogP, driving passive transcellular diffusion without adding excessive molecular weight .

Synthetic Methodologies and Experimental Workflows

To utilize this scaffold, a robust, self-validating synthetic protocol is required. The synthesis relies on the sequential desymmetrization and functionalization of commercially available diethyl cyclopropane-1,1-dicarboxylate .

Protocol: Synthesis of 1-(Butoxymethyl)cyclopropanecarboxylic Acid

Objective: To synthesize the target compound via a three-step sequence: mono-reduction, etherification, and saponification.

Step 1: Mono-Reduction to Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with diethyl cyclopropane-1,1-dicarboxylate (1.0 equiv, 10 mmol) and anhydrous THF (0.25 M).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a 1 M solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(O t Bu) 3​ ) in THF (2.2 equiv) dropwise over 30 minutes.

  • Reaction: Warm the mixture to 65 °C and stir for 24 hours.

    • Causality Note: The immense steric bulk of the tri-tert-butoxyaluminum hydride selectively reduces only one ester group. Once the first ester is reduced to the alkoxide, the steric crowding at the quaternary C1 center physically blocks the reagent from attacking the second ester, preventing over-reduction to the diol.

  • Workup: Cool to room temperature. Quench carefully with 10% aqueous sodium bisulfate (NaHSO 4​ ) to break down the aluminum complex. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , filter, and concentrate.

Step 2: Alkylation to Ethyl 1-(butoxymethyl)cyclopropanecarboxylate

  • Deprotonation: Dissolve the crude intermediate (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1-bromobutane (1.5 equiv) dropwise. Warm to room temperature and stir for 12 hours.

    • Causality Note: DMF, a polar aprotic solvent, accelerates the SN​2 substitution by strongly solvating the sodium cation, leaving the intermediate alkoxide "naked" and highly nucleophilic.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with diethyl ether (3x). Wash the organic phase extensively with water (to remove DMF) and brine. Dry (MgSO 4​ ), filter, and concentrate.

Step 3: Saponification to the Target Acid

  • Hydrolysis: Dissolve the alkylated ester in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.2 M). Add lithium hydroxide monohydrate (LiOH·H 2​ O, 3.0 equiv). Stir at room temperature for 16 hours.

  • Isolation: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to remove unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2 using 1 M HCl. Extract the precipitated product with ethyl acetate (3x).

  • Final Purification: Wash the organic layer with brine, dry over Na 2​ SO 4​ , filter, and concentrate to afford 1-(butoxymethyl)cyclopropanecarboxylic acid.

Synth SM Diethyl cyclopropane- 1,1-dicarboxylate Int1 Ethyl 1-(hydroxymethyl) cyclopropanecarboxylate SM->Int1 LiAlH(OtBu)3, THF (Mono-reduction) Int2 Ethyl 1-(butoxymethyl) cyclopropanecarboxylate Int1->Int2 1-Bromobutane, NaH DMF (Alkylation) Prod 1-(Butoxymethyl) cyclopropanecarboxylic acid Int2->Prod LiOH, THF/H2O then HCl (Saponification)

Fig 2. Step-by-step synthetic workflow for 1-(butoxymethyl)cyclopropanecarboxylic acid.

Conclusion

1-(Butoxymethyl)cyclopropane-1-carboxylic acid is far more than a simple aliphatic acid; it is a meticulously balanced stereoelectronic tool. By leveraging its rigid cyclopropane core to halt metabolism and dictate conformation, while utilizing its butoxymethyl ether to tune lipophilicity, drug development professionals can overcome critical ADMET bottlenecks in early-stage lead optimization.

References

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley-Interscience. URL:[Link]

  • U.S. Environmental Protection Agency. "Cyclopropanecarboxylic acid, 1-(butoxymethyl)-". EPA CompTox Chemicals Dashboard. URL:[Link]

  • ChemDig. "1-Butoxymethylcyclopropanecarboxylic acid Properties and Predicted pKa". ChemDig Database. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Property Calculator and TPSA Guidelines". PubChem Database. URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Introduction of the Butoxymethyl (BOM) Protecting Group via Williamson Ether Synthesis

Abstract This technical guide provides a comprehensive protocol for the protection of alcohols as butoxymethyl (BOM) ethers, a valuable strategy in multistep organic synthesis. The Williamson ether synthesis is employed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the protection of alcohols as butoxymethyl (BOM) ethers, a valuable strategy in multistep organic synthesis. The Williamson ether synthesis is employed for the introduction of the BOM group, utilizing a safe and efficient in-situ generation of the butoxymethylating agent. This approach circumvents the need to handle potentially hazardous α-halo ethers directly. Detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting guidelines are provided for researchers, scientists, and drug development professionals.

Introduction: The Butoxymethyl (BOM) Group in Organic Synthesis

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules.[1] The choice of a suitable protecting group is critical and is dictated by its stability to various reaction conditions and the ease of its selective removal.[2] Acetal protecting groups, such as the methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers, are widely used due to their stability in non-acidic media.[3] The butoxymethyl (BOM) group offers similar stability to the more common MOM group but can exhibit different steric and electronic properties, which may be advantageous in certain synthetic contexts.

The Williamson ether synthesis, a robust and versatile method for forming ether linkages, provides a direct route to butoxymethyl ethers.[4][5] This reaction involves the SN2 displacement of a halide by an alkoxide, generated from the alcohol to be protected.[6]

This application note details a protocol for the butoxymethylation of alcohols via a Williamson ether synthesis, with a particular focus on a safer in-situ generation of the reactive butoxymethylating agent.

Mechanistic Rationale: The Williamson Ether Synthesis for BOM Protection

The introduction of the BOM group via the Williamson ether synthesis proceeds through a two-step mechanism:

  • Deprotonation: The alcohol (R-OH) is treated with a suitable base to form a nucleophilic alkoxide (R-O⁻). The choice of base is crucial to ensure complete deprotonation without inducing side reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH) are commonly employed.[4]

  • Nucleophilic Substitution (SN2): The resulting alkoxide attacks the electrophilic carbon of the butoxymethylating agent in a bimolecular nucleophilic substitution (SN2) reaction, displacing a leaving group (e.g., a halide) to form the desired butoxymethyl ether.[6]

To mitigate the risks associated with handling carcinogenic α-halo ethers, this protocol utilizes an in-situ generation of the active butoxymethylating agent from a stable precursor.[7]

Experimental Protocol: In-Situ Generation and Butoxymethylation

This protocol describes the protection of a primary alcohol using an in-situ generated butoxymethylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Alcohol SubstrateSynthesis GradeN/AEnsure dryness of the substrate.
DibutoxymethaneAnhydrousMajor SupplierStable precursor for the butoxymethylating agent.
Acetyl ChlorideAnhydrousMajor SupplierHalide source.
Zinc Bromide (ZnBr₂)AnhydrousMajor SupplierCatalyst for in-situ generation.
Sodium Hydride (NaH)60% dispersion in mineral oilMajor SupplierHandle with care under inert atmosphere.
Tetrahydrofuran (THF)AnhydrousMajor SupplierSolvent.
Saturated aq. NH₄ClReagent GradeMajor SupplierFor quenching the reaction.
Diethyl EtherReagent GradeMajor SupplierFor extraction.
Brine (Saturated aq. NaCl)Reagent GradeMajor SupplierFor washing.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeMajor SupplierDrying agent.
Step-by-Step Procedure

Part A: In-Situ Generation of the Butoxymethylating Agent

  • Under an inert atmosphere (e.g., Argon or Nitrogen), charge a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel with dibutoxymethane (1.2 equivalents) and anhydrous tetrahydrofuran (THF, 2 mL per mmol of alcohol).

  • Add a catalytic amount of anhydrous zinc bromide (ZnBr₂, ~1 mol%).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.2 equivalents) dropwise from the dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the active butoxymethylating agent will be generated in-situ. This solution should be used immediately in the next step.

Part B: Butoxymethylation of the Alcohol

  • In a separate dry, two-necked round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 equivalent) in anhydrous THF (3 mL per mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Slowly transfer the freshly prepared solution of the butoxymethylating agent from Part A to the alkoxide solution via a cannula or a dropping funnel at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired butoxymethyl ether.

Reaction Workflow Diagram

Williamson_Ether_Synthesis Alcohol Alcohol (R-OH) NaH NaH, THF, 0 °C Alcohol->NaH Deprotonation Alkoxide Alkoxide (R-O⁻Na⁺) NaH->Alkoxide Reaction_Vessel Reaction Mixture Alkoxide->Reaction_Vessel Dibutoxymethane Dibutoxymethane AcCl_ZnBr2 Acetyl Chloride, ZnBr₂ (cat.), THF, 0 °C Dibutoxymethane->AcCl_ZnBr2 In-situ Generation BOM_reagent In-situ generated Butoxymethylating Agent AcCl_ZnBr2->BOM_reagent BOM_reagent->Reaction_Vessel SN2 Attack Workup Aqueous Workup (NH₄Cl, Extraction) Reaction_Vessel->Workup BOM_Ether Butoxymethyl Ether (R-O-BOM) Purification Column Chromatography BOM_Ether->Purification Workup->BOM_Ether Final_Product Purified BOM Ether Purification->Final_Product

Caption: Workflow for the butoxymethylation of an alcohol.

Characterization of the Butoxymethyl Ether

Successful formation of the butoxymethyl ether can be confirmed by standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Appearance of a characteristic singlet for the O-CH₂-O protons around δ 4.6-4.8 ppm. The protons of the butoxy group will also be present: a triplet around δ 3.4-3.6 ppm (-O-CH₂-), a multiplet around δ 1.5-1.6 ppm (-CH₂-), a multiplet around δ 1.3-1.4 ppm (-CH₂-), and a triplet around δ 0.9 ppm (-CH₃).
¹³C NMR Appearance of a new signal for the O-CH₂-O carbon in the range of δ 95-100 ppm. The carbons of the butoxy group will appear in the aliphatic region.[8]
IR Spectroscopy Disappearance of the broad O-H stretching band from the starting alcohol (typically 3200-3600 cm⁻¹). Appearance of a strong C-O stretching band in the fingerprint region (typically 1000-1150 cm⁻¹).[2]
Mass Spectrometry The molecular ion peak corresponding to the mass of the butoxymethyl ether should be observed.

Deprotection of the Butoxymethyl Group

The BOM group is stable to a wide range of non-acidic conditions. Deprotection is typically achieved under acidic conditions.

ReagentConditions
HCl (aq)THF or MeOH, room temperature
Trifluoroacetic acid (TFA)CH₂Cl₂, room temperature
Lewis Acids (e.g., MgBr₂)Et₂O, room temperature

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the alcohol.Ensure the use of anhydrous solvent and fresh NaH. Stir for a sufficient time to allow for complete alkoxide formation.
Inefficient generation of the butoxymethylating agent.Use anhydrous reagents and solvent for the in-situ generation step. Ensure the catalyst is active.
Sterically hindered alcohol.The reaction is sensitive to steric hindrance. For bulky secondary or tertiary alcohols, longer reaction times or elevated temperatures may be required.
Formation of side products Elimination reaction.This is more likely with secondary or tertiary alcohols. Maintain a low reaction temperature.
Incomplete reaction.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.

Safety Precautions

  • α-Halo Ethers: Although this protocol avoids the direct handling of isolated butoxymethyl chloride, it is important to note that α-halo ethers are potent carcinogens. The in-situ generation should be performed in a well-ventilated fume hood.[7]

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Acetyl Chloride: Acetyl chloride is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous THF and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The Williamson ether synthesis provides a reliable method for the introduction of the butoxymethyl protecting group. The use of an in-situ generation protocol for the butoxymethylating agent significantly enhances the safety of this transformation. This application note provides a detailed and practical guide for researchers to effectively utilize the BOM protecting group in their synthetic endeavors.

References

  • Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for Butenyloxymethyl (BOM) Alkylation.
  • Fiveable. (2026). 11.3 Protecting groups - Organic Chemistry II. Fiveable.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Fields, G. B., & Noble, R. L. (1990). 2 Protection of Functional Groups. In Solid Phase Peptide Synthesis.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Ogawa, Y., et al. (2025).
  • OpenOChem Learn. (n.d.). Alcohols. OpenOChem Learn.
  • Chen, Y.-C., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal.
  • SynArchive. (n.d.). Protecting Groups List. SynArchive.
  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • TheChemistryShack. (2016, August 25). How to Make Tert-Butyl Chloride [Video]. YouTube.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Metternich, J. B., & Gilmour, R. (2017). Combination of 1H and 13C NMR Spectroscopy.
  • Amenta, A. R., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances.
  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE.
  • Organic Syntheses. (n.d.). METHYL CHLOROMETHYL ETHER.
  • LibreTexts. (2024). 2.6: Preparation of Tertiary Butyl Chloride. Chemistry LibreTexts.

Sources

Application

Cyclopropanation Methods for Carboxylic Acid Precursors: From Classic Reagents to Modern Catalysis

An Application Guide for Researchers Abstract: The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry and natural product synthesis, prized for its unique conformational constraints and el...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry and natural product synthesis, prized for its unique conformational constraints and electronic properties. Directing the synthesis of this strained ring system from readily available carboxylic acid precursors presents unique challenges and opportunities. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key cyclopropanation methodologies applicable to substrates bearing carboxylic acid functionality. We delve into the mechanistic underpinnings, field-proven insights, and detailed experimental protocols for classic carbenoid-based methods, direct conversions of unsaturated acids, transformations via ester derivatives, and cutting-edge radical and biocatalytic strategies.

The Enduring Relevance of the Simmons-Smith Reaction

The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, is an organozinc-mediated cheletropic reaction that forms a cyclopropane ring from an alkene.[1] Its remarkable functional group tolerance is a key advantage, allowing it to proceed in the presence of alcohols, ethers, and even unprotected carboxylic acids.[1] The reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[2]

Mechanism and Causality: The active reagent, an organozinc carbenoid (typically iodomethylzinc iodide, ICH₂ZnI), is generated in situ from diiodomethane and a zinc-copper couple or, more commonly in modern practice, from diethylzinc (Et₂Zn) in a modification developed by Furukawa.[3] The carbenoid delivers the methylene group to the alkene in a concerted fashion through a "butterfly-shaped" transition state. For allylic alcohols and acids, the zinc atom can coordinate to the oxygen atom, directing the methylene group delivery to the syn face of the double bond, which provides a powerful handle for diastereocontrol.[4]

Caption: The Simmons-Smith reaction mechanism.

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Acid

This protocol is adapted from procedures used in natural product synthesis where directing group effects are paramount.[5]

Materials:

  • Allylic acid substrate (e.g., (E)-hex-2-enoic acid)

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried, under Argon/Nitrogen)

Procedure:

  • Dissolve the allylic acid (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 equiv) dropwise via syringe. Effervescence (ethane gas evolution) will be observed as the zinc alkoxide of the carboxylic acid forms. Stir for 20 minutes at 0 °C.

  • Add diiodomethane (2.5 equiv) dropwise at 0 °C. The reaction mixture may become cloudy.

  • Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl to ensure the carboxylic acid product is protonated.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure cyclopropyl carboxylic acid.

Parameter Typical Value Notes
Stoichiometry (Et₂Zn) 2.0 - 2.5 equivFirst equivalent deprotonates the acid; the rest forms the carbenoid.
Stoichiometry (CH₂I₂) 2.0 - 3.0 equivAn excess ensures complete conversion of the alkene.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction.
Reaction Time 12 - 24 hoursVaries with substrate; monitor by TLC.
Typical Yield 60 - 95%Highly substrate-dependent.

Direct Conversion of α,β-Unsaturated Carboxylic Acids

While the Simmons-Smith reaction is effective, methods that bypass the need for highly reactive organometallic reagents are of great interest. A notable development is the samarium-promoted cyclopropanation, which acts directly on unmasked α,β-unsaturated carboxylic acids.[6] This reaction is remarkable for its stereospecificity: (E)-alkenes yield trans-cyclopropanes, and (Z)-alkenes yield cis-cyclopropanes.[7]

Mechanism and Causality: The proposed mechanism involves the formation of a samarium carbenoid from samarium metal and an iodoform (CHI₃).[7] This carbenoid is believed to coordinate to the carboxylate group of the substrate, which serves as an internal directing group. This coordination stabilizes the transition state and facilitates the selective addition of the methylene group to the double bond, explaining the high stereocontrol observed.[7] The use of ultrasonic irradiation is often crucial to activate the samarium metal and improve reaction efficiency.[7]

samarium_cyclo start α,β-Unsaturated Carboxylic Acid intermediate [Samarium Carbenoid Intermediate] Coordinated to Carboxylate start->intermediate reagents Sm(0) + CHI₃ THF, Ultrasonic Bath reagents->intermediate product Stereospecific Cyclopropanecarboxylic Acid intermediate->product Intramolecular Methylene Transfer

Caption: Workflow for samarium-promoted direct cyclopropanation.

Protocol 2: Samarium-Promoted Cyclopropanation of Cinnamic Acid

This protocol is based on the work of Concellón et al.[7]

Materials:

  • (E)-Cinnamic acid

  • Samarium (Sm) powder

  • Iodoform (CHI₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ultrasonic bath

  • Standard glassware for anhydrous reactions

Procedure:

  • Add samarium powder (4.0 equiv) and iodoform (2.0 equiv) to a flame-dried flask under an argon atmosphere.

  • Add anhydrous THF to the flask.

  • Place the flask in an ultrasonic bath and irradiate the suspension for 1 hour. The mixture should turn dark brown, indicating the formation of the active reagent.

  • Add the (E)-cinnamic acid (1.0 equiv) to the reaction mixture.

  • Continue sonication at room temperature for approximately 3 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl until the mixture becomes acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford pure trans-2-phenylcyclopropane-1-carboxylic acid.

Parameter Stereospecificity Typical Yield
(E)-Cinnamic Acid >99% trans81%
(Z)-Cinnamic Acid >99% cis75%
(E)-4-Methoxycinnamic Acid >99% trans85%
(E)-4-Chlorocinnamic Acid >99% trans79%

Cyclopropanation via Ester Derivatives: The Kulinkovich Reaction

An alternative strategy involves the temporary conversion of the carboxylic acid to an ester, which can then undergo cyclopropanation. The Kulinkovich reaction is a powerful method for synthesizing 1-substituted cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[8][9] The resulting cyclopropanol is a versatile synthetic intermediate that can be further modified.[10]

Mechanism and Causality: The reaction proceeds through a fascinating catalytic cycle. Two equivalents of a Grignard reagent (e.g., EtMgBr) react with the titanium(IV) catalyst to form a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[11] This titanacyclopropane acts as a 1,2-dicarbanion equivalent, reacting with the ester carbonyl group. A subsequent intramolecular ring closure yields the titanium cyclopropoxide, which, after transmetalation with more Grignard reagent and aqueous workup, liberates the cyclopropanol product.[12]

kulinkovich_mechanism Ti_IV Ti(OⁱPr)₄ Dialkyl_Ti Et₂Ti(OⁱPr)₂ Ti_IV->Dialkyl_Ti 1 Grignard + 2 EtMgBr Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane - Ethane 2 Oxatitanacycle Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacycle 3 Ester R-COOR' Ester->Oxatitanacycle Ketone β-Titanio Ketone Oxatitanacycle->Ketone Rearrangement 4 Product_Ti Titanium Cyclopropoxide Ketone->Product_Ti Intramolecular Ring Closure 5 Product_Mg Magnesium Cyclopropoxide Product_Ti->Product_Mg + EtMgBr 6 Product_Mg->Dialkyl_Ti Regenerates Catalyst Final_Product Cyclopropanol (after workup) Product_Mg->Final_Product H₃O⁺

Caption: The catalytic cycle of the Kulinkovich reaction.

Protocol 3: Two-Step Synthesis of a Cyclopropanol from a Carboxylic Acid

Part A: Fischer Esterification

  • In a round-bottom flask, combine the carboxylic acid (1.0 equiv), the desired alcohol (e.g., ethanol, ~10-20 equiv, serves as solvent), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Reflux the mixture for 4-8 hours.

  • Cool to room temperature, neutralize the acid with saturated sodium bicarbonate solution, and extract the ester with an organic solvent.

  • Wash, dry, and purify the ester, ensuring it is completely dry before use in Part B.

Part B: Kulinkovich Cyclopropanation

  • Dissolve the ester (1.0 equiv) in anhydrous THF (approx. 0.2 M) in a flame-dried, three-neck flask under argon.

  • Add titanium(IV) isopropoxide (Ti(OⁱPr)₄, 1.1 equiv) and cool the solution to -78 °C.

  • Slowly add ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.2 equiv) dropwise, maintaining the internal temperature below -65 °C.

  • After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 10-16 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Filter the resulting suspension through a pad of Celite®, washing the pad with ether.

  • Concentrate the filtrate and purify the crude cyclopropanol by flash column chromatography.

Modern Frontiers: Photocatalytic and Radical Methods

Recent advances have harnessed the power of photoredox catalysis to achieve cyclopropanation under exceptionally mild conditions. These methods can utilize aliphatic carboxylic acids, which are often challenging substrates for traditional methods.

Mechanism and Causality: One prominent strategy involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade.[13] Here, an excited photocatalyst oxidizes the carboxylate, which then undergoes decarboxylation to form an alkyl radical. This radical adds to an electron-deficient alkene (the cyclopropane precursor). The resulting radical intermediate is then reduced by the photocatalyst to a carbanion. This powerful nucleophile undergoes a rapid intramolecular Sₙ2 reaction (a 3-exo-tet cyclization) to close the cyclopropane ring.[14][15] The high functional group tolerance is a hallmark of this approach, stemming from the mild, visible-light-driven conditions.[16][17]

photoredox_cycle cluster_oxidation Oxidative Quenching Cycle cluster_reduction Reductive Step PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_oxidized PC⁺• PC_star->PC_oxidized SET PC_reduced PC⁻• PC_star->PC_reduced SET RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus Base R_dot R• RCOO_minus->R_dot - CO₂ Adduct_dot [R-Alkene-LG]• R_dot->Adduct_dot Alkene Alkene-LG Alkene->Adduct_dot Adduct_anion [R-Alkene-LG]⁻ Adduct_dot->Adduct_anion Product Cyclopropane Adduct_anion->Product 3-exo-tet Cyclization - LG⁻ PC_oxidized->PC PC_oxidized->R_dot Decarboxylation PC_reduced->PC

Caption: General workflow for photoredox-catalyzed decarboxylative cyclopropanation.

Protocol 4: General Procedure for Photocatalytic Cyclopropanation

This is a representative protocol inspired by the work of the Molander and MacMillan groups.[13][14]

Materials:

  • Aliphatic carboxylic acid (e.g., Boc-Pro-OH, 1.5 equiv)

  • Chloroalkyl alkene (e.g., (4-chlorobut-1-en-2-yl)boronic acid pinacol ester, 1.0 equiv)

  • Organic photocatalyst (e.g., 4CzIPN, 1-2 mol%)

  • Inorganic base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMSO or DMF)

  • Blue LED light source

  • Schlenk flask or vial suitable for photocatalysis

Procedure:

  • To a Schlenk flask, add the carboxylic acid, chloroalkyl alkene, photocatalyst, and base.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent via syringe.

  • Stir the mixture at room temperature while irradiating with a blue LED strip (e.g., 456 nm). Use a fan to maintain ambient temperature.

  • Monitor the reaction for 24-48 hours by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the functionalized cyclopropane.

Method Feature Description
Substrate Scope Broad; includes primary, secondary, and tertiary alkyl carboxylic acids, amino acids, and complex natural products.[18]
Conditions Mild; visible light at room temperature.
Functional Groups High tolerance; tolerates esters, amides, heterocycles, and halides.[13]
Reagents Uses a catalytic amount of an organic photocatalyst, avoiding stoichiometric metals.

The Biocatalytic Frontier: Enzymatic Cyclopropanation

A forward-looking approach to cyclopropanation involves harnessing the power of enzymes. Directed evolution has been used to engineer heme proteins, such as variants of cytochrome P450, to catalyze stereoselective carbene transfer reactions.[19][20] In these systems, an alkene substrate is converted to a cyclopropane using a carbene precursor like ethyl diazoacetate (EDA). While not yet a routine method for direct use with carboxylic acids, this chemoenzymatic strategy allows for the synthesis of chiral cyclopropane building blocks that can be incorporated into larger molecules.[21] This approach offers unparalleled selectivity and operates under environmentally benign aqueous conditions, representing a significant step towards green chemistry.[19]

Summary and Outlook

The synthesis of cyclopropanes from carboxylic acid precursors is a mature yet rapidly evolving field. The choice of method depends heavily on the specific substrate and the desired outcome. The Simmons-Smith reaction remains a reliable and robust tool for many applications. For direct, stereospecific conversion of α,β-unsaturated systems, samarium-promoted methods offer a unique advantage. The Kulinkovich reaction provides access to valuable cyclopropanol intermediates from esters. Most recently, photoredox catalysis has opened the door to using a vast range of simple aliphatic carboxylic acids as radical precursors under exceptionally mild conditions, dramatically expanding the synthetic toolbox. As the demand for complex, chiral molecules continues to grow, these methods, complemented by emerging biocatalytic strategies, will be essential for innovation in drug discovery and beyond.

References

  • Simmons–Smith reaction - Wikipedia. [Link]

  • Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PMC. [Link]

  • Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins - Organic Syntheses. [Link]

  • Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade - ResearchGate. [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC. [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]

  • Kulinkovich reaction - Wikipedia. [Link]

  • Electrochemical 1,3-Alkyloxylimidation of Arylcyclopropane Radical Cations: Four-Component Access to Imide Derivatives | Organic Letters - ACS Publications. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - NSF Public Access Repository. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - Scite.ai. [Link]

  • Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives - Organic Reactions. [Link]

  • The Chemistry of Cyclopropanols | Chemical Reviews - ACS Publications. [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. [Link]

  • Catalytic asymmetric cyclopropanation of allylic alcohols with titanium-TADDOLate: scope of the cyclopropanation reaction - PubMed. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PubMed. [Link]

  • Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover | Journal of the American Chemical Society - ACS Publications. [Link]

  • Kulinkovich Reaction - SynArchive. [Link]

  • (PDF) Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane - ResearchGate. [Link]

  • eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08940A. [Link]

  • Cyclopropanation - Wikipedia. [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Letters (ACS Publications). [Link]

  • Kulinkovich Reaction - YouTube. [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. [Link]

  • Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Diazomethane (CH2N2) - Master Organic Chemistry. [Link]

  • Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis | ACS Omega. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - Semantic Scholar. [Link]

  • Arndt-Eistert Synthesis - Organic Chemistry Portal. [Link]

  • Metal-catalyzed cyclopropanations - Wikipedia. [Link]

  • Simmons-Smith Reaction: Definition, Mechanism, and Examples - Chemistry Learner. [Link]

  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane - A "Little" Mass Spec and Sailing. [Link]

  • Organic Chemistry-4 - Kolkata. [Link]

  • Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction - Organic Chemistry Portal. [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. [Link]

  • Mechanism of the diazomethane alkylation of a carboxylic acid. - Henry Rzepa's Blog. [Link]

  • (PDF) eCyclopropanation – A Safe and Scalable Electrochemical Route to Cyclopropanes. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs - PMC. [Link]

  • Preparative [3+2] cycloaddition of CH2N2 to acrylate derivatives: revising, scope and synthetic applications | ChemRxiv. [Link]

  • Electrochemical Borylation of Carboxylic Acids - ChemRxiv. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC. [Link]

  • 10.7. Additions involving cyclic intermediates | Organic Chemistry II - Lumen Learning. [Link]

  • Radical differentiation of two ester groups in unsymmetrical diazomalonates for highly asymmetric olefin cyclopropanation. [Link]

  • Electrochemical borylation of carboxylic acids - PNAS. [Link]

  • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

Sources

Method

Application Note: Advanced GC-MS Profiling and Quantitation of 1-Butoxymethylcyclopropanecarboxylic Acid Derivatives

Introduction & Mechanistic Rationale 1-Butoxymethylcyclopropanecarboxylic acid (CAS: 1387557-29-0) is a specialized cyclopropane derivative increasingly utilized as a structural motif in modern drug discovery. The incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Butoxymethylcyclopropanecarboxylic acid (CAS: 1387557-29-0) is a specialized cyclopropane derivative increasingly utilized as a structural motif in modern drug discovery. The incorporation of a cyclopropane ring restricts conformational flexibility, which can significantly enhance the metabolic stability and target affinity of active pharmaceutical ingredients (APIs).

While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for high-resolution structural elucidation and quantitation of volatile organic compounds, the direct GC analysis of free cyclopropanecarboxylic acids is highly problematic. The presence of the free carboxylic acid group leads to strong hydrogen bonding, resulting in high boiling points, severe peak tailing, and irreversible adsorption to the GC column's stationary phase[1]. Consequently, derivatization is mandatory to convert the polar analyte into a volatile, thermally stable compound[2].

Causality in Derivatization Strategy: Choosing the correct derivatization reagent is critical. Traditional aggressive acidic esterification (e.g., methanolic HCl or boron trifluoride at elevated temperatures) must be avoided, as the strained cyclopropane ring is highly sensitive to strongly acidic conditions, which can induce unintended ring-opening side reactions[3]. To preserve the structural integrity of the cyclopropane ring, this protocol utilizes a mild silylation approach. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) rapidly replaces the acidic proton with a trimethylsilyl (TMS) group under neutral-to-mild conditions, ensuring quantitative conversion without degrading the analyte[3].

Experimental Workflow

The following diagram outlines the logical progression of the sample preparation and analytical process.

GCMS_Workflow N1 Sample Aliquoting & IS Addition N2 Solvent Evaporation (N2 stream, 30°C) N1->N2 Removes moisture N3 Anhydrous Reconstitution (Ethyl Acetate) N2->N3 Prepares for reaction N4 Silylation Derivatization (BSTFA + 1% TMCS, 60°C) N3->N4 Protects cyclopropane ring N5 GC-MS Analysis (DB-5MS, EI Mode) N4->N5 Volatile TMS ester N6 Data Processing & Quantitation N5->N6 EIC extraction

Figure 1: GC-MS sample preparation and analytical workflow for cyclopropane derivatives.

Step-by-Step Methodology (Self-Validating System)

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system . The inclusion of an Internal Standard (IS) prior to any manipulation corrects for evaporative losses and derivatization efficiency. Furthermore, mandatory matrix and reagent blanks ensure that no background artifacts interfere with the quantitation of the target derivative.

Reagents and Materials
  • Analyte: 1-Butoxymethylcyclopropanecarboxylic acid standard (Purity >98%).

  • Internal Standard (IS): Cyclopropanecarboxylic acid-d4 (or Heptadecanoic acid if a deuterated standard is unavailable).

  • Derivatization Reagent: BSTFA + 1% TMCS (sealed ampoules to prevent moisture ingress).

  • Solvent: Anhydrous Ethyl Acetate (GC-MS grade).

Sample Preparation & Derivatization Protocol
  • Aliquoting: Transfer 100 µL of the sample extract (or calibration standard) into a 2 mL glass GC autosampler vial.

  • IS Addition: Add 10 µL of the IS solution (50 µg/mL in ethyl acetate). Validation Check: The IS peak area in the final chromatogram must remain within ±15% of the historical system average; a significant drop indicates moisture contamination inhibiting the silylation reaction.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 30°C. Mechanistic Note: BSTFA reacts violently with water, and even trace moisture will hydrolyze the TMS derivatives back to free acids. Complete desiccation is non-negotiable.

  • Reconstitution: Add 50 µL of anhydrous ethyl acetate to the dried residue.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Seal the vial tightly with a PTFE-lined crimp or screw cap.

  • Incubation: Incubate the sealed vial in a heating block at 60°C for 30 minutes to drive the silylation to completion.

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler tray.

Data Presentation & Instrument Parameters

GC-MS Conditions

The analysis requires a non-polar to slightly polar stationary phase. A 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) is optimal for the separation of TMS-derivatized carboxylic acids due to its low bleed profile and high inertness.

Table 1: Optimized GC-MS Instrument Parameters

ParameterSetting
GC System Agilent 7890B / 5977B MSD (or equivalent)
Analytical Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity), constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Inlet Temperature 250°C
Split Ratio 10:1 (Adjustable based on sample concentration)
Oven Temperature Program 70°C (hold 2 min) → ramp 15°C/min to 280°C (hold 5 min)
MS Transfer Line Temp 280°C
Ionization Mode Electron Impact (EI), 70 eV
Scan Range (Full Scan) m/z 50 to 500
Method Validation Metrics

Quantitation should be performed using Extracted Ion Chromatograms (EIC) targeting the molecular ion [M]+ or the highly abundant [M−CH3​]+ fragment typical of TMS esters. The following table summarizes the expected validation metrics when adhering strictly to this protocol.

Table 2: Representative Method Validation Data

Validation MetricAcceptance Criterion / Expected Value
Linearity ( R2 ) ≥ 0.995 (Calibration Range: 1.0 - 100.0 µg/mL)
Limit of Detection (LOD) 0.05 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N ≥ 10)
Intra-day Precision (RSD) < 5.0% (n = 6)
Inter-day Precision (RSD) < 8.0% (over 3 consecutive days)
Matrix Spike Recovery 92% - 108%

References

  • Title: 1-Butoxymethylcyclopropanecarboxylic acid 1 ... Source: chemdig.com URL: [Link]

  • Title: Direct Quantitation of Fatty Acids Present in Bacteria and Fungi: Stability of the Cyclopropane Ring to Chlorotrimethylsilane Source: acs.org URL: [Link]

  • Title: 1 1-cyclopropanedicarboxylic acid GC Method Source: chromforum.org URL: [Link]

Sources

Application

Application Note: 1-Butoxymethylcyclopropanecarboxylic Acid as a Next-Generation Building Block in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Structural rationale, mechanistic advantages, and validated synthetic protocols for incorporating 1,1-disubstituted cyclopropanes into compl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Structural rationale, mechanistic advantages, and validated synthetic protocols for incorporating 1,1-disubstituted cyclopropanes into complex molecular architectures.

Introduction & Structural Rationale

The cyclopropane ring is a privileged structural motif in modern drug discovery, appearing in numerous FDA-approved active pharmaceutical ingredients (APIs)[1]. Its integration is a strategic approach to addressing common pharmacokinetic and pharmacodynamic roadblocks, such as poor metabolic stability, low membrane permeability, and off-target toxicity[2].

1-Butoxymethylcyclopropanecarboxylic acid (CAS: 1387557-29-0) represents a highly specialized, bifunctional building block. It combines the rigid, stereochemically defined cyclopropane core with a lipophilic butoxymethyl ether tail and a versatile carboxylic acid handle.

Mechanistic Advantages in Drug Design

The causality behind selecting this specific building block lies in its unique physicochemical properties:

  • Conformational Restriction: The cyclopropane ring locks the attached functional groups into a predictable, bioactive conformation, reducing the entropic penalty upon target binding[2].

  • Metabolic Shielding: Unlike linear alkyl chains, the cyclopropane core lacks readily abstractable α -protons. The C-H bonds in cyclopropanes are shorter and stronger (~106 kcal/mol) than standard aliphatic C-H bonds (~98 kcal/mol), making them highly resistant to cytochrome P450 (CYP450) mediated oxidative degradation[1].

  • Lipophilic Modulation: The butoxymethyl tail serves as a tunable lipophilic vector, enhancing blood-brain barrier (BBB) penetration and overall cellular permeability without adding excessive molecular weight.

Quantitative Data Summary

To understand the structural impact of this building block, we must compare its core features against a standard aliphatic equivalent (e.g., hexanoic acid).

PropertyCyclopropane CoreStandard Alkane ChainCausality / Impact in Drug Design
C-C Bond Length ~1.51 Å~1.54 ÅShorter bonds increase structural rigidity and coplanarity[1].
C-H Bond Strength ~106 kcal/mol~98 kcal/molStronger bonds resist CYP450-mediated aliphatic oxidation[1].
s-Character of C-H ~33% (sp²-like)~25% (sp³)Alters the pKa of adjacent functional groups, enhancing permeability.
Degrees of Freedom Low (Rigid Ring)High (Rotatable)Locks bioactive conformation, reducing entropic penalty upon binding.

Metabolic Shielding Pathway

The following diagram illustrates the logical flow of how the cyclopropane core prevents rapid enzymatic degradation, a primary reason medicinal chemists utilize this building block.

Metabolism Drug Drug Candidate (Cyclopropane Core) CYP Hepatic CYP450 Enzymes Drug->CYP Systemic Exposure Shield Steric Shielding & Lack of α-Protons CYP->Shield Attempted Oxidation Degradation Rapid Degradation (Linear Alkyl Analog) CYP->Degradation If unshielded Stable Metabolic Stability (Prolonged Half-life) Shield->Stable Blocked Metabolism

Fig 1. Mechanism of CYP450 metabolic shielding provided by the 1,1-disubstituted cyclopropane core.

Application 1: Synthesis of Sterically Hindered Peptidomimetics (Amide Coupling)

The Challenge

Forming an amide bond at the 1-position of a 1,1-disubstituted cyclopropane is notoriously difficult. The quaternary carbon center creates immense steric hindrance, often leading to poor yields or complete failure when using standard coupling reagents like EDC/HOBt.

The Solution: HATU-Mediated Activation

To overcome this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as an intramolecular general base to accelerate the aminolysis step, effectively bypassing the steric bulk[3][4].

Workflow A 1-Butoxymethyl- cyclopropanecarboxylic acid B Activation HATU / DIPEA A->B Step 1: DMF, 0 °C C Amine Addition R-NH2 B->C Step 2: RT, 2-18 h D Amide Product (Sterically Shielded) C->D Step 3: Workup

Fig 2. Workflow for the HATU-mediated amide coupling of sterically hindered cyclopropanecarboxylic acids.

Self-Validating Protocol: Amide Bond Formation

Note: This protocol is designed with built-in In-Process Controls (IPCs) and orthogonal purification steps to ensure a self-validating workflow.

  • Pre-activation: Dissolve 1-Butoxymethylcyclopropanecarboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (0.2 M). Cool the mixture to 0 °C under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid without competing with the amine for the active ester.

  • Active Ester Formation (IPC 1): Stir at 0 °C for 15 minutes.

    • Validation: An aliquot quenched in methanol should show the methyl ester mass via LC-MS, confirming successful activation.

  • Amine Coupling: Add the target primary or secondary amine (1.1 equiv, 1.1 mmol). Allow the reaction to warm to room temperature and stir for 2–18 hours.

  • Reaction Monitoring (IPC 2): Monitor via LC-MS until the active ester intermediate is completely consumed.

  • Orthogonal Workup:

    • Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.

    • Causality: This specific sequence ensures that only neutral, covalently bound products remain in the organic layer, making the crude mass a reliable indicator of reaction success prior to column chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Application 2: Decarboxylative Cross-Coupling (Photoredox)

The Challenge

Traditional methods for installing a cyclopropyl group onto an aromatic ring (e.g., Suzuki coupling of cyclopropylboronic acids) often suffer from slow transmetalation and proto-deborylation due to the high s-character of the cyclopropyl-metal bond.

The Solution: Traceless Directing Groups

1-Butoxymethylcyclopropanecarboxylic acid can be utilized as a radical precursor. By employing photoredox catalysis, the carboxylic acid acts as a "traceless" activating group. It undergoes single-electron oxidation and subsequent decarboxylation (loss of CO₂) to generate a highly reactive tertiary cyclopropyl radical, which can be intercepted by a Nickel catalyst for sp³-sp² cross-coupling.

Self-Validating Protocol: Metallaphotoredox C-C Bond Formation
  • Reaction Setup: In an oven-dried vial equipped with a stir bar, combine 1-Butoxymethylcyclopropanecarboxylic acid (1.5 equiv), an aryl halide (1.0 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%).

  • Solvent & Base: Add Cs₂CO₃ (2.0 equiv) and anhydrous DMF (0.1 M).

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen is a potent radical scavenger and triplet state quencher. Complete deoxygenation is critical for the survival of the cyclopropyl radical and the excited state photocatalyst.

  • Irradiation: Seal the vial and irradiate with blue LEDs (440–450 nm) at room temperature for 24 hours. A fan must be used to maintain ambient temperature.

  • Monitoring (IPC): Analyze the mixture via GC-MS. The disappearance of the aryl halide and the evolution of CO₂ (observable as slight positive pressure) validate the catalytic cycle's progression.

  • Workup & Purification: Dilute with diethyl ether and filter through a short pad of silica gel, washing with excess ether.

    • Validation: The silica pad traps the heavy metal catalysts (Ir and Ni) and inorganic salts. A colorless filtrate confirms the successful removal of the highly colored photocatalyst, ensuring a clean crude product for final purification.

Conclusion

1-Butoxymethylcyclopropanecarboxylic acid is far more than a simple structural linker; it is a sophisticated, multifunctional building block. By leveraging its rigid cyclopropane core and lipophilic ether tail, researchers can systematically engineer metabolic stability and conformational precision into their drug candidates. When paired with modern synthetic methodologies like HATU-mediated amidations and photoredox decarboxylative couplings, it unlocks new vectors in chemical space.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.

  • BenchChem Technical Resources. "Harnessing the Three-Membered Ring: A Technical Guide to the Discovery of Novel Cyclopropane Derivatives in Drug Development." BenchChem, 2025.

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications, 2022.

  • Pedemonte, N., et al. "Journey on VX-809-Based Hybrid Derivatives towards Drug-like F508del-CFTR Correctors: From Molecular Modeling to Chemical Synthesis and Biological Assays." Molecules, PMC, 2022.

  • ChemDig Database. "1-Butoxymethylcyclopropanecarboxylic acid - CAS 1387557-29-0." ChemDig.

Sources

Method

experimental procedure for coupling reactions with 1-Butoxymethylcyclopropanecarboxylic acid

An Application Guide to Amide Coupling Reactions with 1-Butoxymethylcyclopropanecarboxylic Acid Introduction: The Role of Cyclopropane Scaffolds in Modern Chemistry Cyclopropane derivatives are valuable structural motifs...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Coupling Reactions with 1-Butoxymethylcyclopropanecarboxylic Acid

Introduction: The Role of Cyclopropane Scaffolds in Modern Chemistry

Cyclopropane derivatives are valuable structural motifs in medicinal and materials chemistry, prized for the unique conformational rigidity and metabolic stability they impart to molecules.[1] 1-Butoxymethylcyclopropanecarboxylic acid is a key building block that combines the benefits of the cyclopropane ring with a flexible ether linkage, making it an attractive component for designing novel therapeutic agents and functional materials.

The formation of an amide bond is one of the most critical and frequently performed reactions in drug discovery and development.[2][3] This guide serves as a comprehensive technical resource for researchers, providing both the theoretical principles and detailed, field-proven protocols for the successful coupling of 1-Butoxymethylcyclopropanecarboxylic acid with various amine partners. We will focus on two of the most robust and widely adopted coupling methodologies: the carbodiimide-based system utilizing EDC and HOBt, and the highly efficient uronium salt-based system with HATU.

Pillar 1: The Mechanistic Underpinnings of Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. This activation is the primary role of coupling reagents.

Mechanism A: Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4] However, this intermediate is unstable and can rearrange or react with another carboxylic acid molecule. To prevent side reactions and suppress potential racemization at adjacent chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is crucial.[4][5] HOBt intercepts the O-acylisourea to form a more stable and selective HOBt active ester, which then undergoes efficient aminolysis to yield the desired amide.[5][6][7]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (1-Butoxymethylcyclopropanecarboxylic acid) O_acylisourea O-acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (Stable Intermediate) O_acylisourea->HOBt_ester + HOBt - EDC Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH2 - HOBt Amine R'-NH2 Amine->Amide

Fig 1. EDC/HOBt Coupling Mechanism.
Mechanism B: Uronium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent known for its high efficiency and low rates of racemization, especially with sterically hindered substrates.[8][9] The reaction is initiated by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[10] The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly converts to the corresponding HOAt active ester.[8][11] This active ester then reacts with the amine to furnish the final amide product.[11][12]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (1-Butoxymethylcyclopropanecarboxylic acid) Carboxylate Carboxylate Anion (R-COO⁻) Acid->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate HOAt_ester HOAt Active Ester (Highly Reactive) Carboxylate->HOAt_ester + HATU - Tetramethylurea HATU HATU HATU->HOAt_ester Amide Amide Product HOAt_ester->Amide + R'-NH2 - HOAt Amine R'-NH2 Amine->Amide

Fig 2. HATU Coupling Mechanism.

Pillar 2: Reagent Selection and Experimental Design

The choice between EDC/HOBt and HATU depends on several factors, including the nature of the substrates, cost, and purification strategy.

FeatureEDC/HOBtHATURationale & Insights
Reactivity Good for most substrates.Excellent, especially for hindered amines or acids.[8]HATU is generally faster and more potent, making it the reagent of choice for challenging couplings.
Cost Relatively low.High.For large-scale synthesis, EDC is often the more economical choice.
Byproduct Removal EDC-urea is water-soluble and easily removed by aqueous workup.[4]Tetramethylurea is polar and often requires column chromatography for complete removal.[12]The ease of purification with EDC is a significant practical advantage.
Racemization Low, due to the HOBt additive.[4]Very low, due to the rapid formation of the HOAt active ester.[8]Both methods are excellent for maintaining the stereochemical integrity of chiral substrates.
Safety Anhydrous HOBt can be hazardous.[5]HOAt byproduct can be explosive on a large scale.[12]Always handle reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Pillar 3: Detailed Experimental Protocols

The following protocols are designed as a robust starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

G Prep Reagent Preparation Setup Reaction Setup (0°C to RT) Prep->Setup Monitor Monitoring (TLC / LC-MS) Setup->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Fig 3. General Experimental Workflow.
Protocol A: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of amines. The aqueous workup simplifies purification by removing the water-soluble EDC urea byproduct.[13]

Materials:

  • 1-Butoxymethylcyclopropanecarboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (1N HCl, sat. aq. NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Butoxymethylcyclopropanecarboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring. Causality: Cooling minimizes potential side reactions and controls the initial exothermic reaction upon adding EDC.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise. Causality: The base neutralizes the HCl salt of EDC and the HOBt proton, facilitating the reaction.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[13] Causality: The acid wash removes excess base (DIPEA/TEA), the bicarbonate wash removes unreacted HOBt and any remaining acid, and the brine wash removes residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]

Protocol B: HATU Mediated Coupling

This protocol is ideal for challenging couplings, including those with sterically hindered or electron-deficient amines, where EDC/HOBt may be sluggish.[14][15]

Materials:

  • 1-Butoxymethylcyclopropanecarboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (as above)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve 1-Butoxymethylcyclopropanecarboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (2.5 equiv) dropwise to the mixture. Stir for 15-30 minutes at 0 °C. Causality: This pre-activation step allows for the formation of the HOAt active ester before the amine is introduced, which can improve yields for less reactive amines.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[16] Note: Multiple brine or water washes may be required to remove the DMF and the tetramethylurea byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The tetramethylurea byproduct from HATU is polar and can sometimes co-elute with the product. Careful selection of the eluent system is critical for achieving high purity.[12][17]

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low or No Conversion Insufficiently active coupling reagent; sterically hindered substrates; impure reagents.Switch from EDC/HOBt to a more potent reagent like HATU.[15] Increase reaction temperature or time. Ensure all reagents are anhydrous.
Recovery of Starting Acid Incomplete activation; amine is not nucleophilic enough.Increase equivalents of coupling reagent and base. Use HATU for electron-deficient amines.[14]
Difficult Purification Byproduct co-elution (e.g., tetramethylurea from HATU).Perform multiple aqueous washes during workup to remove as much of the byproduct as possible before chromatography.[12] Consider alternative purification methods like recrystallization or reversed-phase chromatography.[17][18]
Side Product Formation Reaction of coupling reagent with the amine; rearrangement of O-acylisourea (EDC).Ensure the correct order of addition (pre-activation for HATU). Always use HOBt with EDC to minimize side reactions.

Conclusion

The successful synthesis of amide derivatives from 1-Butoxymethylcyclopropanecarboxylic acid is readily achievable through the judicious selection of coupling reagents and adherence to robust experimental protocols. The EDC/HOBt methodology offers a cost-effective and easily purified route for most applications, while HATU provides a powerful alternative for more challenging substrates. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently generate novel cyclopropane-containing molecules for advancement in drug discovery and materials science.

References

  • HATU:a third-generation coupling reagent - ChemicalBook. (n.d.).
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.).
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14).
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
  • HATU | Peptide Coupling Reagent - MedchemExpress.com. (n.d.).
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.).
  • How should I purify a complex, polar, amide reaction mixture?. (2023, February 10).
  • What is the best technique for amide purification?. (2020, November 2).
  • Looking for some advice for purification of diamide : r/Chempros. (2020, August 7).
  • Coupling Reagents - AAPPTEC - Peptides. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29).
  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23).
  • Amide synthesis by acylation. (n.d.).
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.).
  • Decarboxylative cross-coupling. (n.d.).
  • Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. (2025, August 7).

Sources

Application

Application Note: Solid-Phase Synthesis of 1-Butoxymethylcyclopropanecarboxylic Acid Analogs for Peptidomimetic Drug Discovery

Introduction and Strategic Rationale Cyclopropane-containing building blocks are highly valued in modern drug discovery for their ability to introduce rigid conformational restriction, enhance metabolic stability, and di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Cyclopropane-containing building blocks are highly valued in modern drug discovery for their ability to introduce rigid conformational restriction, enhance metabolic stability, and direct side-chain vectors in 3D space[1]. Specifically, 1-alkoxymethylcyclopropanecarboxylic acid analogs—such as the 1-butoxymethyl derivative—serve as excellent lipophilic, sterically demanding scaffolds for the development of peptidomimetics and protease inhibitors.

Transitioning the synthesis of these analogs to a solid-phase organic synthesis (SPOS) platform enables the rapid generation of diverse compound libraries, minimizing tedious liquid-liquid extractions and chromatographic purifications[2].

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, designing a robust SPOS workflow requires careful consideration of the polymer matrix, linker stability, and reaction conditions:

  • Resin Selection (2-CTC): We utilize 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric bulk of the 2-CTC linker prevents premature diketopiperazine formation if subsequent peptide couplings are desired. More importantly, it allows for product cleavage under ultra-mild acidic conditions (1–2% Trifluoroacetic acid), which preserves the integrity of the synthesized ether linkages.

  • Solid-Phase Williamson Ether Synthesis: Traditional solution-phase etherifications often rely on sodium hydride (NaH). However, on a solid support, NaH generates hydrogen gas that becomes trapped within the polymer matrix, disrupting resin swelling and leading to incomplete conversions. To circumvent this, we employ Silver(I) oxide ( Ag2​O ) as a mild, non-gas-evolving base. Ag2​O facilitates a highly efficient, surface-mediated Williamson ether synthesis directly on the resin bed[3].

Experimental Workflow

The following diagram illustrates the logical progression of the solid-phase synthesis, from resin loading to mild cleavage.

SPOS_Workflow Start 1-(Hydroxymethyl)cyclopropanecarboxylic Acid Resin 2-CTC Resin Loading (DIPEA, DCM, 25°C) Start->Resin Attachment Alkylation Solid-Phase Etherification (1-Iodobutane, Ag2O, DMF) Resin->Alkylation Wash & Dry Cleavage Mild Acidic Cleavage (1% TFA in DCM) Alkylation->Cleavage Williamson Ether Synthesis Product 1-Butoxymethylcyclopropanecarboxylic Acid Cleavage->Product Filtration & Concentration

Workflow for the solid-phase synthesis of 1-butoxymethylcyclopropanecarboxylic acid.

Detailed Step-by-Step Protocols

This protocol is designed as a self-validating system . Quality control (QC) checkpoints are integrated directly into the workflow to ensure high fidelity before proceeding to irreversible steps.

Protocol A: Resin Loading

Objective: Immobilize 1-(hydroxymethyl)cyclopropanecarboxylic acid onto 2-CTC resin.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading capacity ~1.2 mmol/g) into a solid-phase synthesis vessel equipped with a PTFE stopcock and glass frit. Add 10 mL of anhydrous Dichloromethane (DCM). Agitate gently for 30 minutes to fully swell the polymer matrix.

  • Attachment: Drain the DCM. Dissolve 2.0 equivalents (2.4 mmol) of 1-(hydroxymethyl)cyclopropanecarboxylic acid and 4.0 equivalents (4.8 mmol) of N,N-Diisopropylethylamine (DIPEA) in 8 mL of anhydrous DCM.

  • Reaction: Add the solution to the resin. Agitate at room temperature for 2 hours.

  • Capping: To quench unreacted trityl chloride sites, add 1 mL of HPLC-grade methanol (MeOH) directly to the reaction mixture and agitate for an additional 20 minutes. Causality: Capping prevents the irreversible binding of downstream nucleophiles to the resin, ensuring high final product purity.

  • Washing: Drain the vessel. Wash the resin sequentially with DCM ( 3×10 mL), DMF ( 3×10 mL), and MeOH ( 3×10 mL). Causality: Alternating between swelling (DCM/DMF) and shrinking (MeOH) solvents effectively purges trapped reagents from the polymer pores. Dry the resin under a stream of nitrogen.

Protocol B: Solid-Phase Williamson Ether Synthesis

Objective: Alkylate the exposed primary hydroxyl group to form the 1-butoxymethyl ether.

  • Preparation: Swell the loaded resin in 10 mL of anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Drain.

  • Reagent Addition: Add a solution of 1-iodobutane (10.0 equivalents, 12 mmol) in 5 mL of anhydrous DMF to the resin.

  • Base Addition: Add Silver(I) oxide ( Ag2​O ) powder (5.0 equivalents, 6 mmol) directly into the vessel.

  • Reaction: Protect the vessel from light (wrap in aluminum foil, as silver salts are light-sensitive). Agitate at 40 °C for 16 hours.

  • QC Checkpoint (Self-Validation): Withdraw a ~5 mg aliquot of the resin. Wash with DMF and DCM. Treat with 200 µL of 1% TFA/DCM for 5 minutes. Filter and analyze the filtrate via LC-MS. You should observe the mass of the desired 1-butoxymethylcyclopropanecarboxylic acid ( [M+H]+ = 173.1). If starting material remains, repeat steps 2–4.

  • Washing: Drain the reaction mixture. Wash extensively to remove silver salts: DMF ( 3×10 mL), 10% water in DMF ( 2×10 mL) to dissolve salts, DMF ( 3×10 mL), DCM ( 3×10 mL), and MeOH ( 3×10 mL). Dry under vacuum.

Protocol C: Mild Acidic Cleavage

Objective: Release the final analog from the solid support without degrading the ether.

  • Cleavage Cocktail: Prepare a fresh solution of 1% Trifluoroacetic acid (TFA) in anhydrous DCM.

  • Execution: Add 10 mL of the cleavage cocktail to the dried resin. Agitate for 15 minutes at room temperature.

  • Collection: Drain the filtrate into a round-bottom flask containing 1 mL of cold Hexane (to help azeotrope the TFA later).

  • Repetition: Repeat the cleavage step twice more ( 2×10 mL) to ensure quantitative release.

  • Concentration: Evaporate the combined filtrates under reduced pressure. Lyophilize the resulting residue from a 1:1 mixture of Acetonitrile/Water to yield the final 1-butoxymethylcyclopropanecarboxylic acid as a stable solid.

Quantitative Data & Scope

To demonstrate the robustness of this protocol, various alkylating agents were evaluated. As shown in the table below, primary alkyl halides (like 1-iodobutane) perform exceptionally well. Sterically hindered secondary halides (e.g., 2-iodopropane) exhibit slightly reduced yields, which is consistent with the SN​2 mechanism governing the Williamson ether synthesis[3].

Target AnalogAlkylating AgentReaction Temp (°C)Cleavage Purity (LC-MS)Isolated Yield (%)
1-Butoxymethyl 1-Iodobutane40> 96%84%
1-Ethoxymethyl Iodoethane25> 98%89%
1-(Isopropoxymethyl) 2-Iodopropane50> 90%68%
1-(Benzyloxymethyl) Benzyl bromide25> 95%87%

Table 1: Scope and efficiency of the solid-phase synthesis of 1-alkoxymethylcyclopropanecarboxylic acid analogs. Yields are calculated based on the initial loading capacity of the 2-CTC resin.

References

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids . Chemical Reviews.[Link]

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations . MDPI.[Link]

  • Williamson Ether Synthesis on Solid Support: Substitution versus Elimination . ACS Combinatorial Science.[Link]

Sources

Method

Spectroscopic Identification and Structural Elucidation of 1-Butoxymethylcyclopropanecarboxylic Acid Isomers

Application Note & Protocols for High-Resolution NMR and MS Workflows Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The compound 1-(butoxymethyl)cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols for High-Resolution NMR and MS Workflows Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The compound 1-(butoxymethyl)cyclopropanecarboxylic acid (C9H16O3, CAS#: 1387557-29-0) 1 is a highly specialized building block utilized in medicinal chemistry to introduce sterically constrained, lipophilic motifs into drug candidates. However, the synthesis of this molecule often yields closely related constitutional isomers (e.g., tert-butyl vs. n-butyl variants) and positional/stereoisomers (e.g., cis/trans-2-substituted cyclopropanes). Distinguishing these isomers is critical, as subtle structural variations drastically alter the pharmacokinetic properties of the final active pharmaceutical ingredient (API).

This application note provides a self-validating, causality-driven spectroscopic workflow using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to unambiguously identify and differentiate these isomers.

Mechanistic Grounding & Isomer Classification

To design an effective analytical strategy, we must first understand the structural logic and the physical causality behind the spectroscopic signatures of the four primary isomers:

  • 1-(n-butoxymethyl)cyclopropanecarboxylic acid (Target): The cyclopropane ring is symmetrically substituted at C1. The C2 and C3 methylene protons are chemically equivalent but magnetically non-equivalent, creating a distinct AA'BB' spin system.

  • 1-(tert-butoxymethyl)cyclopropanecarboxylic acid (Constitutional Isomer): Shares the symmetric cyclopropane ring but features a highly branched ether chain. The steric bulk restricts bond rotation, but the nine equivalent methyl protons provide a massive, uncoupled singlet.

  • cis-2-(butoxymethyl)cyclopropanecarboxylic acid (Positional/Stereoisomer): The substitution occurs at C1 and C2, breaking the ring's plane of symmetry. The rigid geometry of the cyclopropane ring forces the cis-protons into a dihedral angle of ~0°, resulting in a large vicinal coupling constant ( 3Jcis​ ≈ 8–10 Hz) 2.

  • trans-2-(butoxymethyl)cyclopropanecarboxylic acid (Positional/Stereoisomer): The trans-protons sit at a dihedral angle of ~144°, which, according to the Karplus relationship adapted for strained rings, yields a significantly smaller coupling constant ( 3Jtrans​ ≈ 4–6 Hz) 3.

Experimental Protocols

Every protocol described below is designed as a self-validating system . By incorporating internal controls and orthogonal detection modes, the data inherently proves its own reliability.

Protocol 1: Quantitative 1D and 2D NMR Acquisition

Causality Check: Why use a 5-second relaxation delay ( D1​ )? The tert-butyl protons lack adjacent protons for efficient dipole-dipole relaxation, leading to a long longitudinal relaxation time ( T1​ ). A standard 1-second delay would result in incomplete relaxation and artificially low integration values, causing a misidentification of the alkyl chain.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15.0 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Validation: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak serves as an internal chemical shift reference ( δ 0.00 ppm), while the residual CHCl 3​ peak ( δ 7.26 ppm) validates the solvent lock and shimming quality.

  • 1 H NMR Acquisition: Acquire spectra at 500 MHz using a 30° excitation pulse. Set the relaxation delay ( D1​ ) to 5.0 seconds. Acquire 16 scans.

  • 13 C NMR Acquisition: Acquire proton-decoupled 13 C spectra. The number of carbon signals directly validates ring symmetry (2 ring carbon signals = symmetric 1-substituted; 3 ring carbon signals = asymmetric 2-substituted).

  • 2D NOESY Acquisition (For cis/trans determination): Set the mixing time to 400 ms. Look for spatial Nuclear Overhauser Effect (NOE) cross-peaks between the butoxymethyl methylene protons and the adjacent cyclopropane ring protons (present in cis, absent/weak in trans).

Protocol 2: Orthogonal HRMS-ESI Analysis

Causality Check: Why use both positive and negative Electrospray Ionization (ESI)? Carboxylic acids ionize efficiently in negative mode via deprotonation, validating the intact acid functional group. Conversely, ethers fragment predictably in positive mode, validating the alkyl chain structure.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Negative Mode (ESI-): Scan for the [M-H] parent ion at m/z 171.10. This confirms the exact mass of the intact C 9​ H 16​ O 3​ molecule.

  • Positive Mode (ESI+ MS/MS): Isolate the [M+H] + or [M+Na] + adduct and apply Collision-Induced Dissociation (CID) at 15-25 eV. Monitor for the m/z 57.07 fragment. The tert-butyl group undergoes highly favored α -cleavage to form the stable tert-butyl cation, whereas the n-butyl group will not produce this dominant peak.

Data Presentation

Table 1: Diagnostic NMR Signatures
IsomerRing Symmetry ( 1 H Pattern)Alkyl Chain SignatureDiagnostic 3J CouplingRing Carbons ( 13 C NMR)
1-(n-butoxymethyl)... Symmetric (AA'BB')Triplet (3H, δ ~0.9)N/A (Symmetric ring)2 signals (C1, C2/C3 eq.)
1-(tert-butoxymethyl)... Symmetric (AA'BB')Singlet (9H, δ ~1.2)N/A (Symmetric ring)2 signals (C1, C2/C3 eq.)
cis-2-(butoxymethyl)... Asymmetric (Multiplets)Triplet (3H, δ ~0.9) 3Jcis​ ≈ 8–10 Hz3 distinct signals
trans-2-(butoxymethyl)... Asymmetric (Multiplets)Triplet (3H, δ ~0.9) 3Jtrans​ ≈ 4–6 Hz3 distinct signals
Table 2: HRMS-ESI Fragmentation Patterns
IsomerPrimary Ion (ESI-)Key Fragments (ESI+ MS/MS)Mechanistic Rationale
1-(n-butoxymethyl)... m/z 171.10 [M-H] m/z 115.04 [M-C 4​ H 9​ ] + Loss of linear butyl chain via inductive cleavage.
1-(tert-butoxymethyl)... m/z 171.10 [M-H] m/z 57.07 [C 4​ H 9​ ] + Highly favored α -cleavage forming stable tert-butyl cation.

Analytical Decision Tree

To streamline laboratory workflows, the following logical decision tree maps the causality of the spectroscopic data directly to the structural identification of the unknown isomer.

IsomerID Start Unknown C9H16O3 Isomer NMR 1H & 13C NMR Analysis Start->NMR RingSym Cyclopropane Ring Symmetry? NMR->RingSym Sym Symmetric (AA'BB' pattern) 1-Substituted RingSym->Sym Yes Asym Asymmetric (Complex) 2-Substituted RingSym->Asym No Alkyl Alkyl Chain Signals Sym->Alkyl Stereo 3J Coupling & NOESY Asym->Stereo nButyl 1-(n-butoxymethyl)... Triplet CH3 Alkyl->nButyl Linear tButyl 1-(tert-butoxymethyl)... Singlet 9H Alkyl->tButyl Branched Cis cis-2-(butoxymethyl)... J ≈ 8-10 Hz, NOE+ Stereo->Cis cis config Trans trans-2-(butoxymethyl)... J ≈ 4-6 Hz, NOE- Stereo->Trans trans config

Figure 1: Analytical decision tree for identifying C9H16O3 isomers via NMR.

References

  • Title: 3-(Propan-2-yl)oxetane-3-carboxylic acid - Similar Compounds (Contains CAS 1387557-29-0) Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Professional URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (8th Ed.) Source: Chemistry.com.pk (via Wiley) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting Williamson ether synthesis side reactions

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential reaction, troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential reaction, troubleshoot common side reactions, and optimize for high-yield ether formation. Here, we move beyond simple protocols to explain the why behind experimental choices, grounding our advice in established mechanistic principles.

Introduction: The Power and Pitfalls of the Williamson Ether Synthesis

First reported in 1850, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction's strength lies in its simplicity: an alkoxide ion (RO⁻) acts as a nucleophile, attacking a primary alkyl halide (R'–X) in a classic bimolecular nucleophilic substitution (SN2) reaction to form an ether (R–O–R').[3][4]

Despite its utility, the Williamson synthesis is not without its challenges. The reaction's success is highly dependent on the structure of the reactants and the chosen reaction conditions. The most common pitfall is a competing elimination (E2) reaction, which can significantly reduce the yield of the desired ether and, in some cases, become the dominant reaction pathway.[1][2][3]

This guide will provide you with the insights to anticipate and overcome these challenges, ensuring your ether syntheses are both efficient and successful.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am getting a very low yield of my desired ether, and the major product appears to be an alkene. What is happening?

Answer: This is the most common issue encountered in Williamson ether synthesis and is a clear indication that the E2 elimination reaction is outcompeting the desired SN2 substitution pathway .[5]

The Underlying Chemistry: SN2 vs. E2 Competition

The alkoxide used in the Williamson synthesis is not only a potent nucleophile but also a strong base.[6] This dual reactivity is at the heart of the competition between substitution and elimination.

  • SN2 (Substitution): The alkoxide attacks the electrophilic carbon atom bearing the leaving group, leading to the formation of the C-O bond of the ether. This pathway is favored by unhindered substrates.[1][7]

  • E2 (Elimination): The alkoxide acts as a base and abstracts a proton from a carbon atom adjacent (beta) to the carbon with the leaving group. This results in the formation of a double bond (an alkene) and the expulsion of the leaving group.[3]

Steric hindrance is the single most critical factor that dictates the SN2/E2 balance.[4][7][8] As the substitution on the alkyl halide increases, the backside attack required for the SN2 mechanism becomes more difficult.[7] The alkoxide, finding the electrophilic carbon inaccessible, will instead abstract a more accessible beta-proton, leading to elimination.[2]

Visualizing the Competing Pathways

G cluster_reactants Reactants cluster_products Products Alkoxide R-O⁻ (Alkoxide) Ether R-O-CH₂-CH₂-R' (Ether) Alkoxide->Ether SN2 Pathway (Substitution - Desired) Alkene R'-CH=CH₂ (Alkene) Alkoxide->Alkene E2 Pathway (Elimination - Side Reaction) AlkylHalide R'-CH₂-CH₂-X (Primary Alkyl Halide) AlkylHalide->Ether AlkylHalide->Alkene

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Troubleshooting & Optimization Protocol
  • Re-evaluate Your Substrate Choice (The Golden Rule): The most effective way to favor the SN2 reaction is to use a primary alkyl halide .[1][3][4][7] If you are trying to synthesize an ether with a secondary or tertiary alkyl group, always aim to have the more sterically hindered group be part of the alkoxide, not the alkyl halide.

    • Incorrect Approach: tert-butoxide + methyl iodide is better than methoxide + tert-butyl iodide. The latter will almost exclusively yield isobutylene through elimination.[9]

    • Secondary Alkyl Halides: These are challenging and often yield mixtures.[5][7] If you must use one, proceed with the optimizations below, but expect a less clean reaction.

    • Tertiary Alkyl Halides: These are not suitable for Williamson ether synthesis and will result in elimination products.[3][6][7]

  • Control the Reaction Temperature: Higher temperatures favor elimination reactions, which have a higher activation energy than substitution reactions.[5][10]

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable rate. A typical range is 50-100 °C, but for sensitive substrates, starting at a lower temperature (e.g., room temperature or 50 °C) and slowly warming is advisable.[1][10]

  • Optimize Your Solvent: The choice of solvent can significantly influence the nucleophilicity of the alkoxide.

    • Recommendation: Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][2][10] These solvents solvate the cation of the alkoxide, leaving the "naked" alkoxide anion more reactive and nucleophilic.[10]

    • Avoid Protic Solvents: Protic solvents (like water or ethanol) can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.[1] If using an alcohol as a solvent, it is best to use the conjugate acid of the alkoxide base (e.g., ethanol solvent with sodium ethoxide).[7]

Question 2: My reaction is very slow or not proceeding at all, even with a primary alkyl halide. What can I do?

Answer: A sluggish reaction can be due to several factors, including incomplete alkoxide formation, a poor leaving group, or suboptimal reaction conditions.

Troubleshooting Workflow

G start Reaction Sluggish or No Product check_alkoxide Step 1: Verify Alkoxide Formation Is the base strong enough? Are conditions anhydrous? Was the alcohol fully deprotonated? start->check_alkoxide check_leaving_group check_leaving_group check_alkoxide->check_leaving_group Alkoxide formation confirmed check_conditions Step 3: Optimize Conditions Increase temperature moderately? Use a better solvent (DMF, DMSO)? Add a catalyst? check_leaving_group->check_conditions Good leaving group present success Reaction Optimized check_conditions->success

Caption: Troubleshooting workflow for a slow Williamson ether synthesis.

Detailed Optimization Steps
  • Ensure Complete Alkoxide Formation: The SN2 reaction occurs with the alkoxide, not the neutral alcohol.[7] Incomplete deprotonation is a common cause of slow reactions.

    • Base Selection: For simple alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they deprotonate the alcohol irreversibly, evolving hydrogen gas.[7][9] For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) can be effective, especially in a solvent like DMF.[11]

    • Anhydrous Conditions: The Williamson synthesis is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Water will consume the strong base and can hydrolyze the alkyl halide.[12]

  • Use a Good Leaving Group: The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Halide Reactivity: The reactivity order for alkyl halides is I > Br > Cl. Fluorides are generally unreactive.[6] If your reaction with an alkyl chloride is slow, consider switching to the corresponding bromide or iodide.

    • Sulfonates as Excellent Leaving Groups: Tosylates (OTs) and mesylates (OMs) are excellent leaving groups and are often used in place of halides.[1][7]

  • Catalyze the Reaction (Advanced Technique):

    • Phase-Transfer Catalysis: For reactions where the alkoxide has poor solubility, a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6) can be used to increase the solubility of the alkoxide and accelerate the reaction.[1]

    • Finkelstein Reaction Conditions: If using an alkyl chloride, adding a catalytic amount of a soluble iodide salt (like NaI or KI) can dramatically improve the reaction rate. The iodide undergoes halide exchange with the chloride to generate the much more reactive alkyl iodide in situ.[1]

Question 3: I am trying to synthesize an aryl ether. Are there any special considerations?

Answer: Yes, the synthesis of aryl ethers (Ar-O-R) has specific requirements. The key is to remember that SN2 reactions do not occur on sp²-hybridized carbons.[7]

  • The Rule: You must react a phenoxide (the conjugate base of a phenol) with an alkyl halide .

  • The Wrong Way: Attempting to react an alkoxide with an aryl halide will fail under standard Williamson conditions because the nucleophile cannot attack the sp²-hybridized carbon of the aromatic ring.

Protocol for Aryl Ether Synthesis
  • Phenoxide Formation: Deprotonate the starting phenol. Since phenols are more acidic than alcohols, milder bases are often sufficient.

    • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used.

    • Solvent: DMF or acetonitrile are excellent choices.

  • Alkylation: Add the primary alkyl halide (or tosylate) to the phenoxide solution.

  • Heating: The reaction may require heating (e.g., 70-110 °C) to proceed at a reasonable rate.[11]

Side Reaction to Consider: When using a phenoxide nucleophile, alkylation can sometimes occur on the aromatic ring (C-alkylation) in addition to the desired oxygen (O-alkylation), as the phenoxide is an ambident nucleophile.[1] However, O-alkylation is typically the major pathway under standard Williamson conditions.

Summary of Key Parameters

ParameterRecommendation for High Ether Yield (SN2)Conditions that Favor Side Reactions (E2)
Alkyl Halide Primary (CH₃-X > R-CH₂-X) Tertiary > Secondary
Alkoxide Less sterically hindered is generally better, but tertiary alkoxides are acceptable with primary halides.A bulky alkoxide combined with a hindered alkyl halide.
Temperature Lowest effective temperature (e.g., 50-80 °C)[10]High temperatures[10][12]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile) [1][2][10]Protic Solvents (can slow SN2, making E2 more competitive)[1]
Leaving Group I > Br > Cl > OTs > OMs [6]Poor leaving groups (e.g., F, OH)
Base for Alkoxide NaH, KH (for irreversible deprotonation)[7][9]Insufficient base leading to low alkoxide concentration.

Conclusion

The Williamson ether synthesis is a cornerstone of organic synthesis, but its success hinges on a solid understanding of the underlying mechanistic principles. By carefully selecting substrates to minimize steric hindrance, optimizing reaction conditions to favor the SN2 pathway, and being mindful of potential side reactions, researchers can reliably and efficiently synthesize a wide array of ether compounds. This guide provides the foundational knowledge and practical troubleshooting steps to empower you to overcome common challenges and achieve your synthetic goals.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

  • Williamson Ether Synthesis: Mechanism, Steps & Example - Vedantu. (n.d.). Retrieved from [Link]

  • Dimethyl sulfoxide as a solvent in Williamson ether synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Dimethyl sulfoxide as a solvent in the Williamson ether synthesis - Journal of the American Chemical Society. (1959). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (2023). Retrieved from [Link]

  • Which of following ethers cannot be made by a Williamson ether synthesis? - Pearson. (n.d.). Retrieved from [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. (2026, January 16). Retrieved from [Link]

  • 1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • Can anyone help me with a Williamson ether synthesis? - ResearchGate. (2014, August 15). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Decomposition of 1-Butoxymethylcyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for handling 1-Butoxymethylcyclopropanecarboxylic acid. This document provides practical, in-depth solutions to preve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling 1-Butoxymethylcyclopropanecarboxylic acid. This document provides practical, in-depth solutions to prevent the degradation of this molecule during common synthetic workup procedures. As a molecule combining a strained cyclopropane ring and an acid-labile ether, special care is required to maintain its structural integrity.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing low yields after my aqueous workup. What are the most likely causes of decomposition for 1-Butoxymethylcyclopropanecarboxylic acid?

Low yields are frequently due to the chemical instability of two key structural features under improper workup conditions: the cyclopropane ring and the butoxymethyl ether .

  • Acid-Catalyzed Ether Cleavage : The butoxymethyl ether is susceptible to cleavage under strongly acidic conditions (pH < 4). The ether oxygen can be protonated, turning it into a good leaving group. A subsequent nucleophilic attack (e.g., by water or halide ions) on the adjacent carbon cleaves the C-O bond, leading to 1-(hydroxymethyl)cyclopropanecarboxylic acid and butane-derived byproducts.[1][2][3][4][5]

  • Acid-Catalyzed Cyclopropane Ring-Opening : The cyclopropane ring is inherently strained due to its 60° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[6][7][8] Under harsh acidic conditions, particularly at elevated temperatures, a C-C bond in the ring can be protonated, leading to a carbocation intermediate that results in ring-opened byproducts.[9] While simple alkylcyclopropanes are relatively stable, the presence of other functional groups can influence this pathway.[9]

Q2: What is the ideal pH range for an aqueous extraction of this compound?

To extract the deprotonated carboxylate into the aqueous phase, you will use a mild base. To subsequently isolate the protonated carboxylic acid in an organic solvent, you will need to re-acidify. Control of pH during these steps is critical.

  • Basification Step : Use a mild inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to adjust the pH to approximately 8-9 . This is sufficient to deprotonate the carboxylic acid, making it water-soluble, without being harsh enough to promote side reactions. Avoid strong bases like NaOH or KOH, as they can potentially catalyze other unwanted reactions.

  • Acidification Step : When re-acidifying the aqueous layer to protonate the carboxylate for extraction into an organic solvent, proceed with caution. Slowly add a dilute, weak organic acid like citric acid or a saturated ammonium chloride (NH₄Cl) solution. The goal is to bring the pH to a mildly acidic range of 5-6 .[10] Crucially, avoid strong mineral acids like HCl, H₂SO₄, or HBr , as these can rapidly cause the decomposition pathways described in Q1.[2][3][11] Always monitor the pH using pH paper or a calibrated meter.

Parameter Recommended Condition Condition to Avoid Rationale
Basification pH 8 - 9> 12Prevents base-catalyzed side reactions.
Acidification pH 5 - 6< 4Prevents acid-catalyzed ether cleavage and ring-opening.[1][4][9]
Acidifying Agent Dilute citric acid, sat. NH₄ClConc. HCl, H₂SO₄, HBrStrong acids provide a high concentration of H⁺, accelerating decomposition.[2][3]
Base NaHCO₃, K₂CO₃NaOH, KOHMild bases are sufficient for deprotonation without being overly harsh.
Q3: Can I heat the sample to remove the solvent at the end of the workup?

Elevated temperatures should be avoided. The high ring strain energy of the cyclopropane ring makes it susceptible to thermal decomposition.[7][12][13]

Recommendation : Concentrate your final organic solution using a rotary evaporator with the water bath set to a low temperature (≤ 30-35°C ). While this may take longer, it is the safest method to prevent thermal degradation. If the compound is intended for long-term storage, it should be kept in a cool, dark place.[14]

Troubleshooting Guide

Problem: My final product is contaminated with a more polar impurity according to TLC/LC-MS.
  • Diagnosis : This is a classic sign of ether cleavage, resulting in the formation of 1-(hydroxymethyl)cyclopropanecarboxylic acid. The additional hydroxyl group makes the byproduct significantly more polar than the parent compound.

  • Solution :

    • Re-evaluate your acidification step. Ensure the pH did not drop below 5 during the workup.

    • Use a weaker acid. Switch from any mineral acids to a 10% citric acid solution for acidification.

    • Perform the extraction at a lower temperature. Conduct the aqueous washes and extractions in an ice-water bath to slow the rate of any potential acid-catalyzed hydrolysis.

Problem: I observe multiple unknown, non-polar spots on my TLC plate.
  • Diagnosis : This could indicate that the cyclopropane ring has opened, potentially followed by reaction with the butanol released from ether cleavage or other nucleophiles, leading to a mixture of linear byproducts.

  • Solution :

    • Strictly avoid high temperatures and strong acids. These are the primary drivers for ring-opening.[9]

    • Ensure your starting materials and solvents are pure. Contaminants can sometimes catalyze decomposition. For instance, ethers used as solvents can form explosive peroxides if not stored properly, and metal contaminants can lead to explosive decomposition.[15][16]

Visualizing the Decomposition Pathways

The following diagram illustrates the two main degradation routes for 1-Butoxymethylcyclopropanecarboxylic acid under harsh acidic conditions.

DecompositionPathways cluster_main 1-Butoxymethylcyclopropanecarboxylic acid cluster_conditions Harsh Workup Conditions cluster_products Decomposition Products Start Start Compound Conditions Strong Acid (pH < 4) High Temperature (> 40°C) EtherCleavage Ether Cleavage Product (1-(hydroxymethyl)cyclopropane carboxylic acid) Conditions->EtherCleavage Pathway 1: Acid-Catalyzed Hydrolysis RingOpening Ring-Opening Products (Mixture of linear isomers) Conditions->RingOpening Pathway 2: Acid/Heat-Catalyzed Ring Opening

Caption: Major decomposition pathways under harsh workup conditions.

Recommended Gentle Workup Protocol

This protocol is designed to minimize the risk of decomposition.

  • Quenching : Cool the reaction mixture to 0-5°C in an ice bath.

  • Solvent Addition : Add an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).

  • Basification : Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring. Monitor the pH of the aqueous layer, stopping when it reaches ~8.

  • Separation : Transfer the mixture to a separatory funnel. Separate the layers. Retain the aqueous layer, which now contains the sodium salt of your product.

  • Re-acidification & Extraction : Cool the aqueous layer to 0-5°C. Slowly add a 10% citric acid solution while stirring until the pH reaches ~5-6. Immediately extract the protonated product into a fresh portion of the organic solvent. Repeat the extraction 2-3 times.

  • Washing : Combine the organic extracts and wash once with a small volume of brine to remove residual water.

  • Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

  • Concentration : Remove the solvent under reduced pressure using a rotary evaporator with a bath temperature no higher than 35°C.

Workflow Diagram

GentleWorkup A 1. Cool Reaction Mixture (0-5°C) B 2. Add Organic Solvent (e.g., EtOAc) A->B C 3. Add sat. NaHCO₃ to pH ~8 B->C D 4. Separate Layers (Keep Aqueous) C->D E 5. Cool Aqueous Layer (0-5°C) D->E F 6. Add 10% Citric Acid to pH 5-6 E->F G 7. Extract with Organic Solvent (3x) F->G H 8. Combine Organics, Wash with Brine G->H I 9. Dry (Na₂SO₄) & Filter H->I J 10. Concentrate in vacuo (T < 35°C) I->J K Pure Product J->K

Caption: Step-by-step gentle workup protocol.

References

  • Paukstelis, P. J., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Available at: [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Available at: [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Heats of combustion and stability of rings. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]

  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(304). Available at: [Link]

  • Sisco Scientific. (n.d.). Cyclopropane Carboxylic Acid MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. Available at: [Link]

  • Scribd. (n.d.). Acid Workup Techniques in Organic Chemistry. Available at: [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Jack Westin Organic Chemistry. Available at: [Link]

  • Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • University of St Andrews. (2010). Ethers - Handling and control of exposure. Available at: [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Preventing build-up of Diethyl Ether Peroxides. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Available at: [Link]

  • Reddit. (2013). Workup up a reaction with amine and carboxylic acid. r/chemistry. Available at: [Link]

  • Nakajima, M., et al. (2001). Development of highly sensitive methods for the determination of activated carboxylic acids in biological specimens. Journal of Chromatography B: Biomedical Sciences and Applications, 762(1), 1-11. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Butoxymethylcyclopropanecarboxylic Acid vs. Other Cyclopropane Derivatives: A Strategic Analysis for Modern Drug Discovery

An In-Depth Comparative Guide for Drug Development Professionals Introduction: The Strategic Value of the Cyclopropane Ring in Medicinal Chemistry In the landscape of modern drug discovery, the cyclopropane ring stands o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropane Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropane ring stands out as a "privileged" structural motif.[1][2] This three-membered carbocycle, despite its inherent ring strain, imparts a unique combination of steric and electronic properties that medicinal chemists strategically leverage to overcome common developmental hurdles.[3][4] The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into its bioactive conformation, enhance metabolic stability, improve binding potency, and fine-tune physicochemical properties to achieve optimal pharmacokinetic profiles.[3][4][5][6]

This guide provides a comparative analysis of cyclopropane derivatives, with a specific focus on understanding the nuanced impact of substitution on overall molecular properties. We will use 1-Butoxymethylcyclopropanecarboxylic acid as a representative model for alkoxy-substituted derivatives and compare it against other key classes of cyclopropane-containing molecules, such as those with aromatic or amino substitutions. Our objective is to elucidate the causality behind experimental choices and provide a robust framework for selecting the appropriate cyclopropane scaffold to advance a drug candidate.

The Cyclopropane Scaffold: A Foundation for Enhanced Drug Properties

The utility of the cyclopropane ring is not coincidental; it stems from its fundamental stereoelectronic characteristics. Its high ring strain and the significant s-character of its C-C bonds lead to a unique electronic profile, often described as having partial double-bond character.[4] This influences the molecule's polarity, pKa, and interaction with biological targets.

Key advantages conferred by the cyclopropane moiety include:

  • Metabolic Stability: The C-C bonds of the cyclopropane ring are exceptionally robust and resistant to metabolic degradation by common enzyme systems like cytochrome P450s.[4] This makes it an excellent replacement for more labile groups.

  • Conformational Rigidity: The ring's rigidity reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity and potency.[4] It also provides chemists with well-defined vectors for exploring the three-dimensional space of a binding pocket.[3]

  • Bioisosteric Replacement: Cyclopropanes are widely used as bioisosteres for various functional groups, including alkenes, gem-dimethyl groups, and even carbonyls and aromatic rings.[7][8] This allows for the "fine-tuning" of a molecule's properties while maintaining its core pharmacophore.

  • Improved Pharmacokinetics: By modulating properties like lipophilicity and solubility, the cyclopropane moiety can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][6]

Comparative Analysis of Cyclopropane Derivatives

The true power of the cyclopropane scaffold is realized through the functional groups attached to it. The choice of substituent dictates the molecule's overall physicochemical properties, target engagement, and metabolic fate. Here, we compare our model compound, 1-Butoxymethylcyclopropanecarboxylic acid , against two other prevalent classes: Phenyl- and Amino-substituted cyclopropanes.

Synthesis Strategies: Building the Core Scaffold

The synthesis of substituted cyclopropanes is a mature field with several reliable methodologies. The choice of a specific route is often dictated by the desired stereochemistry, functional group tolerance of the starting materials, and scalability.[4][9]

Common Synthetic Methodologies:

  • Transition-Metal Catalyzed Cyclopropanation: Often employing rhodium or copper catalysts with diazo compounds, this method is highly versatile and allows for excellent stereocontrol, making it suitable for creating chiral drug candidates.[4][5]

  • Simmons-Smith Reaction: A classic method that uses a zinc-copper couple and diiodomethane. It is particularly effective for the cyclopropanation of allylic alcohols, where the hydroxyl group directs the reagent to one face of the double bond.[4][10]

  • Michael-Initiated Ring Closure (MIRC): This method involves the addition of a nucleophile to an activated double bond, followed by an intramolecular cyclization to form the three-membered ring.

The general workflow for synthesizing and evaluating these compounds follows a logical progression from chemical construction to biological validation.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start Starting Materials (e.g., Alkene, Diazoacetate) reaction Catalytic Cyclopropanation (e.g., Rh₂(OAc)₄) start->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis purification Purification (Chromatography, Recrystallization) hydrolysis->purification final_product Final Cyclopropane Carboxylic Acid purification->final_product physchem Physicochemical Profiling (pKa, logP, Solubility) final_product->physchem invitro In Vitro Assays (Target Binding, Enzyme Inhibition) physchem->invitro adme Metabolic Stability (Microsomes, Hepatocytes) invitro->adme invivo In Vivo Studies (PK/PD, Efficacy Models) adme->invivo

Caption: General workflow for the synthesis and evaluation of novel cyclopropane derivatives.

Physicochemical Properties and Pharmacokinetics (ADME)

The substituent's nature dramatically influences the ADME profile of the resulting molecule.[11] Understanding these differences is critical for designing drugs with appropriate bioavailability and half-life.

Property1-Butoxymethyl- (Model)Phenyl- DerivativesAmino- (ACPC-type) DerivativesRationale and Experimental Insight
Predicted logP HighHighLow (Zwitterionic)The butoxymethyl group adds significant lipophilicity. Phenyl groups are also highly lipophilic. In contrast, the amino acid functionality of 1-aminocyclopropanecarboxylic acid (ACPC) makes it highly polar and water-soluble.[12]
Aqueous Solubility LowVery LowHighSolubility is inversely correlated with lipophilicity. The high polarity of ACPC ensures good solubility, a desirable trait for certain formulations, whereas our butoxymethyl and the phenyl derivatives would likely require formulation strategies to improve solubility.
Metabolic Stability ModerateHigh (Ring) / Variable (Substituent)HighThe cyclopropane core is stable. However, the butoxy-ether linkage is a potential site for O-dealkylation by CYP450 enzymes. Aromatic rings can be hydroxylated, but this is often slower. The amino acid structure is generally stable and cleared via renal excretion.[12]
Plasma Protein Binding HighHighLowHighly lipophilic compounds tend to bind extensively to plasma proteins like albumin. This can reduce the free fraction of the drug available to act on its target.[13] Polar compounds like ACPC exhibit lower protein binding.
Primary Clearance Route Hepatic (Metabolism)Hepatic (Metabolism)Renal (Excretion)Lipophilic compounds are primarily cleared by the liver.[14] Polar, water-soluble compounds that are metabolically stable, like ACPC, are typically cleared unchanged by the kidneys.[12]

Table 1. Comparative Physicochemical and Pharmacokinetic Properties of Cyclopropane Derivatives.

Pharmacodynamics and Structure-Activity Relationships (SAR)

The ultimate goal of introducing a substituted cyclopropane is to optimize its interaction with a biological target. The rigid scaffold orients the key functional groups—the carboxylic acid and the specific substituent—in precise vectors.

SAR cluster_substituents Substituent (R) cluster_properties Resulting Molecular Properties Core Cyclopropane Core • Rigidity • Metabolic Stability Potency Potency & Selectivity Core->Potency PK Pharmacokinetics (ADME) Core->PK Butoxy Butoxymethyl (Lipophilic, H-bond acceptor) Butoxy->Potency Binding Interactions Butoxy->PK Physicochemical Profile Toxicity Off-Target Effects Butoxy->Toxicity Phenyl Phenyl (Aromatic, π-stacking) Phenyl->Potency Binding Interactions Phenyl->PK Physicochemical Profile Phenyl->Toxicity Amino Amino (Polar, H-bond donor/acceptor) Amino->Potency Binding Interactions Amino->PK Physicochemical Profile Amino->Toxicity Pathway Substrate Substrate Enzyme Target Enzyme (e.g., Kinase, Protease) Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Pathway Downstream Signaling Cascade Product->Pathway Inhibitor Cyclopropane Derivative (Inhibitor) Inhibitor->Enzyme Blocks Active Site Response Biological Response (e.g., Proliferation, Inflammation) Pathway->Response

Caption: Hypothetical pathway showing competitive inhibition of a target enzyme by a cyclopropane derivative.

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed and self-validating protocols are essential. Below are representative methodologies for the synthesis and evaluation of cyclopropane derivatives.

Protocol 1: Synthesis of Ethyl 1-(Butoxymethyl)cyclopropanecarboxylate

Rationale: This protocol utilizes a rhodium-catalyzed cyclopropanation, a versatile and high-yielding method suitable for many functionalized alkenes. The choice of ethyl diazoacetate is standard, and the butoxy-substituted alkene is the key starting material for our model compound.

Materials:

  • 1-Butoxyethene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-butoxyethene (1.2 equivalents) and Rh₂(OAc)₄ (0.1 mol%) in anhydrous DCM (0.5 M) under an inert nitrogen atmosphere, add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM via syringe pump over 4 hours at room temperature.

    • Causality Note: Slow addition of the diazo compound is crucial to maintain a low, steady concentration, preventing dimerization and ensuring safety. The catalyst loading is kept low to maximize turnover and cost-effectiveness.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours to ensure full consumption of the starting material.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the EDA spot is no longer visible.

  • Quench the reaction by filtering the mixture through a short plug of silica gel to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 1-(butoxymethyl)cyclopropanecarboxylate.

  • The final ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Rationale: This assay is a cornerstone of early ADME profiling. It provides a quantitative measure of a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes. This is particularly important for our model compound due to its ether linkage.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Warfarin) for quenching

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance)

Procedure:

  • Preparation: Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add phosphate buffer, HLM working solution, and the test compound (final concentration 1 µM).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Self-Validation: A parallel incubation is run without the NADPH system (-NADPH control). No degradation in this well confirms that any compound loss in the main experiment is due to NADPH-dependent enzymatic activity.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)Predicted In Vivo Clearance
1-Butoxymethyl- (Model) 2555.4Moderate to High
Phenyl-Derivative > 60< 11.5Low
ACPC > 60< 11.5Low (Renal)
Verapamil (Control) 8192.5High

Table 2. Example comparative data from an in vitro metabolic stability assay.

Conclusion and Future Outlook

The cyclopropane scaffold is a powerful tool in the medicinal chemist's arsenal, offering a reliable platform to enhance the druglike properties of a molecule. [3][9]Our comparative analysis demonstrates that the choice of substituent is a critical determinant of the final compound's pharmacokinetic and pharmacodynamic profile.

  • 1-Butoxymethylcyclopropanecarboxylic acid , as a model for alkoxy-substituted derivatives, presents a profile of high lipophilicity and likely target engagement through hydrophobic and hydrogen-bonding interactions, but with a potential metabolic liability at the ether linkage. This makes it suitable for applications where moderate clearance is acceptable and lipophilicity is required to access the target site.

  • Phenyl-substituted derivatives offer a rigid, lipophilic scaffold ideal for engaging aromatic-binding pockets in enzymes, often resulting in high potency and greater metabolic stability than the alkoxy model. [15]* Amino-substituted derivatives like ACPC represent the opposite end of the spectrum, with high polarity, water solubility, and a profile dominated by renal clearance, making them ideal for targeting polar binding sites and avoiding hepatic metabolism. [12] Future research should continue to explore novel substitutions on the cyclopropane ring to further refine our ability to control molecular properties. The development of new synthetic methods that allow for the late-stage installation of diverse functional groups will be crucial for rapidly exploring structure-activity relationships and accelerating the journey from hit to clinical candidate. [16]

References

  • Harnessing the Three-Membered Ring: A Technical Guide to the Discovery of Novel Cyclopropane Derivatives in Drug Development. Benchchem.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry.
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. National Center for Biotechnology Information.
  • Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols. Benchchem.
  • One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. American Chemical Society.
  • Synthesis of Cyclopropane Containing Natural Products. ResearchGate.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. Available from: [Link]

  • Synthesis of cyclopropane containing natural products. Marquette University.
  • Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein-Institut.
  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State University.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available from: [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. Available from: [Link]

  • Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Royal Society of Chemistry. Available from: [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. Royal Society of Chemistry. Available from: [Link]

  • Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. ACS Publications. Available from: [Link]

  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available from: [Link]

  • C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ChemRxiv. Available from: [Link]

  • Refining the structure activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase. Semantic Scholar. Available from: [Link]

  • Small Rings. EPFL. Available from: [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available from: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. National Center for Biotechnology Information. Available from: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats. National Center for Biotechnology Information. Available from: [Link]

  • 1-Aminocyclopropanecarboxylic acid: mouse to man interspecies pharmacokinetic comparisons and allometric relationships. National Center for Biotechnology Information. Available from: [Link]

  • Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. National Center for Biotechnology Information. Available from: [Link]

  • Pharmacokinetics of the enantiomers of bupivacaine following intravenous administration of the racemate. National Center for Biotechnology Information. Available from: [Link]

  • Pharmacokinetics & Pharmacodynamics. National Center for Biotechnology Information. Available from: [Link]

  • cyclohexane and its functionally substituted derivatives. CABI Digital Library. Available from: [Link]

  • Marine-Derived Macrocyclic Alkaloids (MDMAs): Chemical and Biological Diversity. MDPI. Available from: [Link]

  • The Pharmacokinetics of Butylscopolamine in Camel Plasma after Intravenous Administration. Xia & He Publishing. Available from: [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Biological Activity of 1-Butoxymethylcyclopropanecarboxylic Acid and Its Analogs

Introduction: Unlocking the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the cyclopropane ring represents a unique structural motif.[1] Its inherent ring strain and rigid, three-dimensional natu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the cyclopropane ring represents a unique structural motif.[1] Its inherent ring strain and rigid, three-dimensional nature offer a powerful tool for creating conformationally constrained analogs of existing drugs or novel bioactive compounds.[1][2] When combined with a carboxylic acid group—a common pharmacophore known to interact with biological targets through hydrogen bonding and ionic interactions—the resulting cyclopropanecarboxylic acid scaffold becomes a compelling starting point for drug discovery.[3][4][5] Natural and synthetic cyclopropane derivatives are known to exhibit a wide array of biological activities, including enzyme inhibition and antimicrobial effects.[1][6]

This guide focuses on a specific, novel molecule: 1-Butoxymethylcyclopropanecarboxylic acid . The presence of the butoxymethyl ether side chain introduces additional complexity and potential for specific interactions within a target's binding pocket. To date, the biological activity of this compound is not documented in publicly available literature. Therefore, this document serves as a comprehensive roadmap for researchers aiming to elucidate its biological potential. We will outline a systematic approach to compare its activity with rationally designed analogs, providing detailed experimental protocols and a framework for data interpretation.

Our investigation will be built upon two foundational pillars of early-stage drug discovery:

  • Initial Cytotoxicity Profiling: To determine the compound's effect on cell viability and establish a therapeutic window.

  • Enzyme Inhibition Screening: To test the hypothesis that this scaffold can act as an enzyme inhibitor, a common mechanism for cyclopropane-containing molecules.[1][7][8]

Structure-Activity Relationship (SAR) by Design: Proposed Analogs

To understand which structural features of 1-Butoxymethylcyclopropanecarboxylic acid (BOM-CPCA) are critical for activity, a small, focused library of analogs should be synthesized and tested in parallel. The following table outlines a proposed set of initial analogs designed to probe the key functionalities.

Compound IDStructureRationale for Inclusion
BOM-CPCA 1-Butoxymethylcyclopropanecarboxylic acid (Parent)The primary compound of interest.
Ana-01 1-Ethoxymethylcyclopropanecarboxylic acidTo assess the impact of the ether chain length (shorter) on activity.
Ana-02 Methyl 1-ButoxymethylcyclopropanecarboxylateTo determine if the free carboxylic acid is essential for activity (prodrug potential).
Ana-03 1-Hydroxymethylcyclopropanecarboxylic acidTo evaluate the contribution of the butyl group versus a simple hydroxyl.
Ana-04 Cyclopropanecarboxylic acidTo establish a baseline activity for the core scaffold without the 1-position substituent.
Ana-05 1-Methylcyclopropanecarboxylic acidTo compare an ether linkage with a simple alkyl substituent, probing for steric or electronic effects.

Experimental Framework: A Step-by-Step Guide

A logical workflow is essential for the systematic evaluation of novel compounds. The following diagram illustrates the proposed experimental pipeline, from initial screening to mechanistic investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action Compound_Library Synthesized Analogs (BOM-CPCA, Ana-01 to Ana-05) Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT or AlamarBlue) on Cancer & Normal Cell Lines Compound_Library->Cytotoxicity_Assay Enzyme_Inhibition_Assay Primary Enzyme Inhibition Screen (e.g., α-glucosidase) Single High Concentration Compound_Library->Enzyme_Inhibition_Assay IC50_Determination Dose-Response Assay (Cytotoxicity) Cytotoxicity_Assay->IC50_Determination Enzyme_IC50 Dose-Response Assay (Enzyme Inhibition) Enzyme_Inhibition_Assay->Enzyme_IC50 Cell_Based_Assay Cell-Based Pathway Assay IC50_Determination->Cell_Based_Assay Selectivity_Panel Enzyme Selectivity Panel (Test against related enzymes) Enzyme_IC50->Selectivity_Panel Kinetic_Studies Enzyme Kinetic Studies (e.g., Michaelis-Menten) Selectivity_Panel->Kinetic_Studies G cluster_pathway Hypothetical Cellular Pathway cluster_inhibition Inhibition Mechanism Upstream_Signal Upstream Signal Enzyme_A Enzyme A (Target) Upstream_Signal->Enzyme_A Product Product (Signaling Molecule) Enzyme_A->Product Substrate Substrate Substrate->Enzyme_A Downstream_Effect Downstream Effect (e.g., Proliferation) Product->Downstream_Effect BOM_CPCA BOM-CPCA BOM_CPCA->Enzyme_A Inhibition

Caption: Hypothetical inhibition of a key signaling enzyme by BOM-CPCA.

This guide provides a robust, validated framework for the initial biological characterization of 1-Butoxymethylcyclopropanecarboxylic acid and its analogs. By systematically applying these protocols, researchers can generate the high-quality, comparative data needed to identify promising lead compounds for further development. The journey from a novel molecule to a therapeutic candidate is long, but it begins with rigorous, well-designed foundational experiments like those described herein.

References

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • PMC. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction.
  • PMC. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays.
  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • PubMed. (2009, February 4). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits.
  • PubMed. (2021, April 16).
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • BMG LABTECH. (2025, July 28).
  • ACS Publications. (2007, October 18). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • Taylor & Francis Online. (2024, May 10). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules.
  • PubMed. (2008, November 15). Identification of Inhibitors of the E. Coli Cyclopropane Fatty Acid Synthase From the Screening of a Chemical Library: In Vitro and in Vivo Studies.
  • PMC. (n.d.).
  • ResearchGate. (2026, February 26). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • ACS Publications. (2020, December 2). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars.
  • ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.
  • PMC. (2022, December 28). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.
  • PMC. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme.
  • Bioactive Compounds in Health and Disease. (2024, October 7).
  • Bioactive Compounds in Health and Disease. (2024, October 7).
  • PubMed. (n.d.). Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities.
  • University of Texas at Austin. (n.d.). Mechanistic Enzymology & Inhibitor Design.
  • Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • ACS Publications. (2023, June 20).
  • protocols.io. (2018, September 5). In vitro α-glucosidase inhibitory assay.
  • MDPI. (2023, March 10). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs.
  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

Sources

Validation

assessing the purity of synthesized 1-Butoxymethylcyclopropanecarboxylic acid

[label="HPLC-CAD\n(Universal Mass Detection)", fillcolor="#4285F4 Analytical Decision Tree for Non-Chromophoric Acids qNMRWorkflow Step1 1. Sample Preparation Weigh Analyte & Internal Standard Step2 2.

Author: BenchChem Technical Support Team. Date: March 2026

[label="HPLC-CAD\n(Universal Mass Detection)", fillcolor="#4285F4

Analytical Decision Tree for Non-Chromophoric Acids

qNMRWorkflow Step1 1. Sample Preparation Weigh Analyte & Internal Standard Step2 2. T1 Relaxation Measurement Inversion Recovery Experiment Step1->Step2 Step3 3. Parameter Optimization Set D1 > 5 x T1(max) Step2->Step3 Step4 4. Data Acquisition High S/N, 13C Decoupling (Optional) Step3->Step4 Step5 5. Integration & Calculation Apply Purity Equation Step4->Step5

Self-Validating qNMR Workflow for Absolute Purity Determination

  • Wikipedia Contributors. "Charged aerosol detector." Wikipedia.[Link]

  • Wiley Focus. "How Charged Aerosol Detection is Revolutionizing HPLC Analysis." Wiley.[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay." ResearchGate.[Link]

  • qNMR Exchange. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." USP.[Link]

  • LCGC. "Tips for Liquid Chromatography Coupled with Charged Aerosol Detection." Chromatography Online.[Link]

  • Mestrelab Resources. "Purity Calculation." Mestrelab.[Link]

  • ResearchGate. "HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs." ResearchGate.[Link]

  • NIH. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." PMC.[Link]

Comparative

structure-activity relationship (SAR) studies of 1-Butoxymethylcyclopropanecarboxylic acid derivatives

In modern medicinal chemistry, the strategic replacement of standard aliphatic chains with conformationally restricted motifs is a proven tactic for improving a drug candidate's pharmacological profile. Among these motif...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic replacement of standard aliphatic chains with conformationally restricted motifs is a proven tactic for improving a drug candidate's pharmacological profile. Among these motifs, the cyclopropyl group has emerged as a privileged structure 1.

This guide provides an in-depth technical analysis of 1-butoxymethylcyclopropanecarboxylic acid (CAS: 1387557-29-0) , a premium building block used in Structure-Activity Relationship (SAR) studies. By objectively comparing it against alternative carboxylic acids, we will explore the causality behind its structural design, its impact on target binding, and the specialized synthetic protocols required to incorporate it into lead scaffolds.

Structural Rationale & Causality: Why This Building Block?

The design of 1-butoxymethylcyclopropanecarboxylic acid is not arbitrary; it is a highly engineered vector designed to solve specific SAR bottlenecks (such as metabolic liability and poor subpocket engagement) [[2]](). Its utility is driven by three distinct structural features:

  • The Cyclopropane Ring (Conformational Restriction): The coplanarity of the three carbon atoms and the enhanced p-character of the C-C bonds result in shorter, stronger C-H bonds compared to linear alkanes. This inherently resists cytochrome P450-mediated oxidation, increasing the metabolic half-life of the derivative 1. Furthermore, the rigid ring lowers the entropic penalty upon target binding.

  • C1-Quaternary Substitution: By placing both the carboxylic acid and the butoxymethyl group on the same carbon (C1), the molecule forms a sterically hindered quaternary center. This completely blocks α -deprotonation and α -oxidation, which are common metabolic liabilities in standard aliphatic acids.

  • The Butoxymethyl Extension: The ether oxygen acts as a weak hydrogen-bond acceptor, providing a subtle polar handle to maintain solubility. Meanwhile, the flexible butyl chain acts as a lipophilic probe, capable of extending deep into hydrophobic subpockets (a strategy famously utilized in the development of selective JAK1 inhibitors) 3.

G cluster_molecule 1-Butoxymethylcyclopropanecarboxylic Acid Vector Target Target Hydrophobic Pocket Cyclopropane Cyclopropane Ring (Conformational Restriction) Cyclopropane->Target Entropic Benefit Ether Ether Oxygen (H-Bond Acceptor) Cyclopropane->Ether methylene bridge Ether->Target Weak H-Bond Butyl Butyl Chain (Lipophilic Extension) Ether->Butyl Butyl->Target Hydrophobic Interaction Amide Amide Linker (Scaffold Attachment) Amide->Cyclopropane C1 substitution

Binding rationale of 1-butoxymethylcyclopropanecarboxylic acid in hydrophobic pockets.

Alternatives Comparison: Selecting the Right Building Block

When optimizing a lead compound, medicinal chemists must balance Lipophilic Efficiency (LiPE) with steric bulk. Below is an objective comparison of 1-butoxymethylcyclopropanecarboxylic acid against standard alternatives.

Building BlockcLogP (est.)TPSA (Ų)Steric Hindrance at C1Primary SAR Utility
Cyclopropanecarboxylic acid 0.537.3LowBaseline conformational restriction; minimal hydrophobic reach.
Pivalic acid 1.437.3HighPure steric bulk; blocks metabolism but lacks polar handles, often reducing solubility.
1-Methoxymethylcyclopropanecarboxylic acid 0.946.5HighProvides an H-bond acceptor but lacks the extended van der Waals interactions of a longer chain.
1-Butoxymethylcyclopropanecarboxylic acid 2.3 46.5 High Optimal balance: Deep pocket binding, metabolic stability, and maintained LiPE.

The Verdict: While simple cyclopropanecarboxylic acid is excellent for rigidifying a solvent-exposed region, it fails when a target requires deep hydrophobic engagement. 1-Butoxymethylcyclopropanecarboxylic acid solves this by projecting a lipophilic butyl tail from a rigid, metabolically stable cyclopropyl core, making it vastly superior for targeting deep kinase or protease binding clefts 3.

Experimental Methodology: Sterically Hindered Amide Coupling

The primary challenge when working with 1-butoxymethylcyclopropanecarboxylic acid is its severe steric hindrance. The quaternary C1 carbon, flanked by the bulky butoxymethyl group, renders standard coupling reagents (like EDC/NHS or DCC) highly inefficient, often resulting in <20% yields.

To overcome this, the protocol below utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive OAt-active ester. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the reaction via a neighboring group effect, which is critical for driving the coupling of sterically hindered quaternary acids 4 [[5]]().

G Acid 1-Butoxymethyl- cyclopropanecarboxylic Acid HATU HATU + DIPEA (Pre-activation) Acid->HATU ActiveEster OAt-Active Ester (Intermediate) HATU->ActiveEster 15-30 min, RT Product SAR Target Amide (Purified Product) ActiveEster->Product Amine Scaffold Amine (Nucleophile) Amine->Product 1-18h, RT

Standard HATU-mediated amide coupling workflow for sterically hindered SAR libraries.

Self-Validating Protocol: HATU-Mediated Coupling

Reagents Required:

  • 1-Butoxymethylcyclopropanecarboxylic acid (1.2 equivalents)

  • Target Scaffold Amine (1.0 equivalent)

  • HATU (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Pre-activation (Critical Step): Dissolve 1-butoxymethylcyclopropanecarboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 eq).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without reacting with the active ester. Pre-activation is mandatory; if the amine is added too early, it can attack HATU directly, forming an undesired tetramethylguanidinium byproduct 6.

  • Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the OAt-active ester.

  • Self-Validation Check (In-Process Control): Before proceeding, remove a 5 µL aliquot, quench it into 100 µL of methanol, and inject it into an LC-MS.

    • Validation Logic: The presence of the corresponding methyl ester mass confirms that the acid has been successfully activated into the OAt-ester. Do not proceed until >95% activation is confirmed.

  • Amine Addition: Once validated, add the target scaffold amine (1.0 eq) to the reaction mixture. Stir at room temperature for 12–18 hours.

  • Work-up & Purification: Dilute the mixture with ethyl acetate. Wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove excess acid and HOAt), and brine 4. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • [3] Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 - ACS Publications -[Link]

  • [1] The Cyclopropyl Group in Medicinal Chemistry - Scientific Update -[Link]

  • [6] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - ACS Publications -[Link]

Sources

Validation

A Comparative Guide to the Physicochemical Properties of Cyclopropane Isomers in Drug Development

As drug development increasingly relies on precise molecular engineering, the cyclopropyl fragment has emerged as a versatile, privileged structural motif. Whether utilized as a bioisostere, a chiral bridge, or a conform...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precise molecular engineering, the cyclopropyl fragment has emerged as a versatile, privileged structural motif. Whether utilized as a bioisostere, a chiral bridge, or a conformational lock, understanding the physicochemical nuances of cyclopropane and its isomers is critical for optimizing pharmacokinetics (PK), pharmacodynamics (PD), and metabolic stability.

This guide provides an in-depth comparative analysis of cyclopropane isomers, divided into two critical domains: Structural Isomerism (Cyclopropane vs. Propylene) and Stereoisomerism (Cis vs. Trans substituted cyclopropanes).

Structural Isomerism: Cyclopropane vs. Propylene

Cyclopropane and propylene (propene) share the identical molecular formula C3​H6​ , yet their divergent structural arrangements—a rigid cyclic alkane versus a flexible open-chain alkene—result in profoundly different physicochemical behaviors.

The Entropic and Enthalpic Trade-offs

The most significant thermodynamic difference between these structural isomers lies in their standard molar entropy. Propylene exhibits a higher standard molar entropy because its open-chain structure permits greater rotational and vibrational degrees of freedom [[1]](). In contrast, cyclopropane's three-membered ring is highly constrained, locking the carbon atoms into a rigid coplanar geometry 2.

In drug design, this rigidity is a massive asset. By replacing a flexible aliphatic chain (like a propylene derivative) with a cyclopropane ring, medicinal chemists pre-organize the molecule into its bioactive conformation. This "structural lock" reduces the entropic penalty incurred when the ligand binds to its target receptor, thereby increasing binding affinity and ligand efficiency 2.

Metabolic Stability and Ring Strain

Cyclopropane possesses significant ring strain (~27.5 kcal/mol) due to its compressed 60° bond angles. To compensate, the C–C bonds adopt enhanced π -character, becoming shorter (1.51 Å) and stronger than standard alkane bonds 2. While propylene's true π -bond is highly susceptible to rapid phase I oxidative metabolism (e.g., epoxidation by CYP450 enzymes), the pseudo- π character of cyclopropane acts as a metabolic shield, drastically improving biological half-life and plasma clearance 2.

G A Propylene/Alkene Motif High Entropy & Flexibility B Metabolic Vulnerability Rapid Oxidation A->B In vivo metabolism C Bioisosteric Replacement Cyclopropanation B->C Drug optimization D Cyclopropane Motif Rigid & Lower Entropy C->D Structural locking E Enhanced Pharmacokinetics Metabolic Stability & Tuned LogP D->E Biological outcome

Logical pathway of replacing propylene motifs with cyclopropane for metabolic stability.

Stereoisomerism: Cis vs. Trans Cyclopropane Derivatives

When functionalizing the cyclopropane ring, the spatial arrangement of substituents (cis vs. trans) dictates the molecule's macroscopic physicochemical properties. This is particularly evident in 1,2-disubstituted or highly fluorinated cyclopropanes.

Polarity and the "Janus-Face" Effect

The stereochemistry of cyclopropane isomers fundamentally alters their dipole moments. In cis-isomers (e.g., all-cis-1,2,3-trifluorocyclopropane), the bond dipoles align on the same face of the ring. This creates a highly polar "Janus-face" structure—one face is intensely electronegative while the opposite is electropositive 3. This massive net dipole enables unique electrostatic hydrogen bonding and ion complexation, drastically altering aqueous solubility 4.

Conversely, trans-isomers orient their substituents in opposite directions. The partial cancellation of bond dipoles results in a lower net dipole moment, rendering the trans-isomer more lipophilic (higher LogP) and generally more thermodynamically stable due to reduced steric clash 4.

Quantitative Data Presentation

Table 1: Physicochemical Comparison of C3​H6​ Structural Isomers
PropertyCyclopropane (Cyclic Alkane)Propylene (Open-Chain Alkene)Mechanistic Causality
Standard Molar Entropy ( S∘ ) 237.4 J/mol·K266.9 J/mol·KPropylene's linear structure allows more microstates. Cyclopropane's rigidity reduces entropic penalty upon target binding.
Ring Strain ~27.5 kcal/mol0 kcal/mol sp3 carbons forced into 60° angles create high strain, altering C-C bonds to possess more π -character.
Metabolic Stability HighLowPropylene's true π -bond is highly susceptible to oxidation. Cyclopropane resists standard oxidation, acting as a metabolic shield.
Table 2: Physicochemical Comparison of Cyclopropane Stereoisomers
PropertyCis-IsomersTrans-IsomersMechanistic Causality
Net Dipole Moment HighLow to ZeroCis substituents align their bond dipoles, creating a strong net molecular dipole. Trans dipoles partially cancel out.
Lipophilicity (LogP) LowerHigherThe higher polarity of the cis-isomer increases aqueous solubility but decreases membrane permeability compared to the trans-isomer.
Thermodynamic Stability LowerHigherCis-isomers suffer from greater steric hindrance and electrostatic repulsion on the same face of the ring.

Experimental Methodologies for Characterization

To ensure rigorous scientific validation, the following self-validating protocols are established for differentiating and characterizing these isomers.

Protocol 1: Chemical Differentiation via Electrophilic Addition

Objective: Distinguish the structural isomer propylene from cyclopropane. Causality: Propylene contains a reactive π -bond that acts as a nucleophile, readily attacking electrophilic bromine ( Br2​ ) to form a bromonium ion intermediate, followed by the formation of 1,2-dibromopropane. This consumes the bromine, causing a rapid color change. Cyclopropane consists entirely of σ -bonds [[5]](). Without a Lewis acid catalyst or UV irradiation, it cannot polarize and attack the Br2​ molecule.

  • Preparation: Prepare a 0.1 M solution of Br2​ in water (Bromine water) at 25°C in the dark.

  • Execution: Bubble the unknown C3​H6​ gas (or inject the liquefied sample) into the bromine water.

  • Observation: Immediate decolorization (orange to colorless) confirms the presence of propylene. Retention of the orange color confirms cyclopropane.

  • Self-Validation: Run a parallel negative control (hexane) and positive control (cyclohexene). If the negative control decolorizes, the bromine water is compromised by ambient UV light.

Protocol 2: Chromatographic Resolution of Stereoisomers (Normal-Phase HPLC)

Objective: Separate and quantify cis and trans stereoisomers of substituted cyclopropanes. Causality: Normal-phase HPLC utilizes a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (e.g., hexane/isopropanol). The cis-isomer, with its additive bond dipoles, has a significantly higher net dipole moment than the trans-isomer. This stronger electrostatic interaction with the polar silica causes the cis-isomer to be retained longer on the column.

  • Preparation: Equilibrate a silica-based normal-phase column with 95:5 Hexane:Isopropanol at a flow rate of 1.0 mL/min.

  • Execution: Inject 10 μL of the synthesized cyclopropane isomer mixture.

  • Detection: Monitor via UV/Vis or Refractive Index (RI) detector.

  • Self-Validation: Inject a pure trans-isomer standard to establish the baseline retention time ( tR1​ ). Subsequent injection of the mixture must show a second peak ( tR2​>tR1​ ) with a resolution factor ( Rs​ ) > 1.5 to confirm baseline separation.

G Start C3H6 Isomer Mixture Cyclopropane & Propylene Br2 Bromine Water Test Add Cold Br2(aq) Start->Br2 Propylene Propylene Rapid Decolorization Br2->Propylene Electrophilic addition Cyclo Cyclopropane No Color Change Br2->Cyclo Ring stability HPLC Normal-Phase HPLC Stereoisomer Separation Cyclo->HPLC Derivatization & Analysis Cis Cis-Isomer Longer Retention (High Dipole) HPLC->Cis Trans Trans-Isomer Shorter Retention (Low Dipole) HPLC->Trans

Experimental workflow for chemical and chromatographic differentiation of cyclopropane isomers.

References

  • 2 Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry (ACS Publications).

  • 1 "Cyclopropane and propylene isomers both have the formula C3H6. Based on the molecular structures shown..." Brainly.

  • 3 "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry.

  • 5 "What do the compounds cyclopropane and propene have in common?" Vaia.

  • 4 "(PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." ResearchGate.

Sources

Comparative

A Comparative Guide to the Validation of In-Vitro Assays for 1-Butoxymethylcyclopropanecarboxylic acid

Introduction The cyclopropane ring is a unique structural motif in medicinal chemistry, prized for its ability to confer rigidity, metabolic stability, and novel pharmacological properties to drug candidates.[1] Derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopropane ring is a unique structural motif in medicinal chemistry, prized for its ability to confer rigidity, metabolic stability, and novel pharmacological properties to drug candidates.[1] Derivatives of cyclopropanecarboxylic acid have shown a wide range of biological activities, including anti-inflammatory, antidepressant, and antiproliferative effects.[2][3][4][5] 1-Butoxymethylcyclopropanecarboxylic acid, the subject of this guide, represents a novel chemical entity within this class. As with any new molecular entity (NME), its progression through the drug discovery pipeline is critically dependent on high-quality, reproducible data from a suite of in-vitro assays.[6]

The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating in-vitro assays for a compound like 1-Butoxymethylcyclopropanecarboxylic acid. We will move beyond rote protocol recitation to explain the causality behind experimental choices, ensuring that every assay is a self-validating system. This guide will compare and contrast two common assay platforms—a target-based biochemical assay and a cell-based phenotypic assay—to illustrate the distinct validation challenges and strategies for each.

Part 1: Foundational Strategy - Assay Selection and Validation Principles

The initial step in any validation plan is selecting the appropriate assay. This choice is dictated by the compound's hypothesized mechanism of action (MOA). Given the known activities of related cyclopropane derivatives, we will consider two plausible scenarios for 1-Butoxymethylcyclopropanecarboxylic acid (let's call it "Cpd-X"):

  • Scenario A: Cpd-X is a direct enzyme inhibitor. This hypothesis calls for a biochemical assay to measure the direct interaction between Cpd-X and its purified target protein.

  • Scenario B: Cpd-X induces a cellular response, such as apoptosis in cancer cells. This hypothesis is best tested with a cell-based phenotypic assay , which measures a downstream biological event.[7]

Regardless of the assay chosen, the validation process is governed by a set of core principles, often aligned with guidelines from regulatory bodies like the FDA.[8][9] These principles ensure the data are reliable, reproducible, and fit for purpose.

Key Validation Parameters
  • Specificity & Selectivity: The assay's ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the coefficient of variation (%CV) and is assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Between-laboratory precision.

  • Linearity & Range: The ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7][10]

Part 2: Comparative Validation in Practice

Here, we compare the validation strategies for two distinct assays for Cpd-X.

Scenario A: Validation of a Kinase Inhibition Biochemical Assay

Let's hypothesize Cpd-X is an inhibitor of a specific kinase, "Kinase-Y". A common method is an ATP-Glo™ or similar luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Less ATP indicates higher kinase activity.

Experimental Workflow:

The workflow involves incubating purified Kinase-Y with its substrate and ATP, in the presence of varying concentrations of Cpd-X. A kinase inhibitor would lead to more ATP remaining, and thus a higher luminescent signal.

G cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout P1 Dispense Cpd-X (10-point titration) P2 Add Kinase-Y Enzyme + Substrate Mixture P1->P2 To 384-well plate R1 Incubate at RT (e.g., 60 min) P2->R1 R2 Add ATP Detection Reagent R1->R2 Stop Reaction D1 Incubate at RT (e.g., 10 min) R2->D1 D2 Read Luminescence (Plate Reader) D1->D2 D3 Data Analysis (IC50 Curve) D2->D3

Caption: Workflow for a typical biochemical kinase inhibition assay.

Validation Data Summary (Illustrative):

ParameterAcceptance CriteriaResult for Cpd-XResult for Staurosporine (Control)Status
IC50 Reproducibility 3 independent runs, Fold-shift < 21.2 µM, 1.5 µM, 1.3 µM12 nM, 15 nM, 11 nMPass
Z'-factor > 0.50.820.85Pass
Signal Window (S/B) > 51518Pass
Precision (%CV) Intra-plate < 10%, Inter-plate < 15%Intra: 6.5%, Inter: 11.2%Intra: 5.8%, Inter: 9.5%Pass
DMSO Tolerance IC50 shift < 2-fold at 1% DMSONo significant shiftNo significant shiftPass

Causality Behind Choices:

  • Why Staurosporine? Staurosporine is a well-characterized, potent, non-selective kinase inhibitor. It serves as a positive control to validate that the assay system itself is working correctly on each run.[11]

  • Why Z'-factor? The Z'-factor is a statistical measure of assay quality. A score > 0.5 indicates a large separation between positive and negative controls, making it robust enough to reliably identify "hits".[12]

  • Why DMSO Tolerance? Small molecules are typically dissolved in DMSO. It's crucial to confirm that the final concentration of the solvent in the assay does not interfere with enzyme activity, which would confound the results.

Scenario B: Validation of a Cell-Based Cytotoxicity Assay

Here, we hypothesize Cpd-X is selectively cytotoxic to a human cancer cell line (e.g., HCT116) versus a non-cancerous cell line (e.g., HEK293). A common method is a CellTiter-Glo® assay, which measures cellular ATP levels as an indicator of metabolic activity and cell viability.[12]

Experimental Workflow:

This assay involves seeding cells, allowing them to adhere, treating them with Cpd-X for an extended period (e.g., 72 hours), and then measuring the remaining viable cells.

G cluster_prep Cell Culture cluster_reaction Treatment cluster_readout Readout P1 Seed Cells in 96-well plate P2 Incubate 24h (Adherence) P1->P2 R1 Add Cpd-X or Control (10-point titration) P2->R1 R2 Incubate 72h R1->R2 D1 Equilibrate Plate to RT R2->D1 D2 Add CellTiter-Glo® Reagent D1->D2 D3 Read Luminescence D2->D3 After 10 min shake D4 Data Analysis (EC50 Curve) D3->D4

Sources

Validation

Strategic Selection of Cyclopropanecarboxylic Acid Building Blocks: A Comparative Guide to 1-Butoxymethylcyclopropanecarboxylic Acid

As drug discovery programs increasingly rely on sp³-rich scaffolds to improve clinical success rates, the cyclopropane ring has emerged as a privileged structural motif. It provides rigid conformational restriction while...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on sp³-rich scaffolds to improve clinical success rates, the cyclopropane ring has emerged as a privileged structural motif. It provides rigid conformational restriction while serving as a bioisostere for gem-dimethyl or alkene groups. However, decorating the 1-position of cyclopropanecarboxylic acids drastically alters the molecule's physicochemical profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

As an Application Scientist, I frequently observe discovery teams struggling with late-stage lead optimization due to poor building block selection. This guide objectively evaluates1[1] against commercially available analogs, providing the mechanistic rationale and experimental frameworks needed to deploy these fragments effectively.

Structural and Physicochemical Profiling

When designing a library, the choice of the C1-substituent on the cyclopropane ring dictates the lipophilic efficiency and steric bulk of the resulting amide or ester. The table below summarizes the theoretical and physical properties of key analogs.

Table 1: Physicochemical Comparison of C1-Substituted Cyclopropanecarboxylic Acids

CompoundCAS NumberMW ( g/mol )Est. cLogPTPSA (Ų)Key Application / Characteristic
Cyclopropanecarboxylic acid 1759-53-186.09~0.5037.3Baseline fragment; minimal steric hindrance; high aqueous solubility.
1-(Methoxymethyl)-CCA 67567-55-9130.14~0.8046.5Slight lipophilicity increase; retains H-bond acceptor for target binding[2].
1-(Trifluoromethyl)-CCA 277756-46-4154.09~1.8037.3High metabolic stability; strong electron-withdrawing effect[3].
1-Butoxymethyl-CCA 1387557-29-0172.22~2.2046.5Extended hydrophobic reach; fills deep lipophilic pockets[1].
Mechanistic Rationale: Why Choose 1-Butoxymethyl?

The integration of a butoxymethyl ether at the C1 position is not an arbitrary structural tweak. In target-based drug design, particularly for GPCRs and kinases, reaching deep hydrophobic sub-pockets is critical for driving binding affinity.

  • Lipophilic Cavity Filling: The flexible butyl chain can adopt multiple conformations to maximize Van der Waals interactions within a hydrophobic pocket. This significantly increases the overall lipophilicity (cLogP) of the scaffold, which is a known driver for central nervous system (CNS) penetration and membrane permeability[4].

  • Maintained Polarity: Unlike a pure alkyl chain (e.g., 1-pentylcyclopropanecarboxylic acid), the ether oxygen provides a weak hydrogen bond acceptor. This prevents the topological polar surface area (TPSA) from dropping too low, ensuring the compound maintains a favorable balance for aqueous solubility[4].

  • Steric Shielding: The bulky butoxymethyl group sterically shields the adjacent carbonyl. While this complicates synthesis, it heavily protects the resulting amide bond from enzymatic cleavage by amidases in vivo, drastically improving half-life.

SelectionLogic Start Target Profile Required? HighLip High Lipophilicity (Membrane Permeability) Start->HighLip LowLip Low Lipophilicity (Aqueous Solubility) Start->LowLip Steric Steric Bulk Needed (Receptor Pocket Filling) HighLip->Steric Yes Metab Metabolic Stability (Block CYP Oxidation) HighLip->Metab Yes 1-Methoxymethyl-CCA 1-Methoxymethyl-CCA LowLip->1-Methoxymethyl-CCA Balanced Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid LowLip->Cyclopropanecarboxylic Acid Minimalist 1-Butoxymethyl-CCA 1-Butoxymethyl-CCA Steric->1-Butoxymethyl-CCA Optimal 1-Trifluoromethyl-CCA 1-Trifluoromethyl-CCA Metab->1-Trifluoromethyl-CCA Optimal

Decision matrix for selecting C1-substituted cyclopropanecarboxylic acid building blocks.

Application Workflow: Self-Validating Amide Coupling Protocol

Objective: Synthesize an amide library using 1-Butoxymethylcyclopropanecarboxylic acid while ensuring reaction integrity.

The Self-Validating System (Causality Check): This protocol employs a parallel control reaction using unsubstituted cyclopropanecarboxylic acid. If the control reaction fails, the HATU or DIPEA has degraded (likely due to moisture). If the control succeeds but the 1-butoxymethyl reaction fails, the failure is strictly due to steric hindrance, dictating a pivot to an acid chloride intermediate or elevated temperatures.

Step-by-Step Methodology:

  • Preparation of Parallel Reactions: Set up two dry 10 mL round-bottom flasks under an N₂ atmosphere.

    • Flask A (Test): 1-Butoxymethylcyclopropanecarboxylic acid (1.0 eq, 0.5 mmol)

    • Flask B (Control): Cyclopropanecarboxylic acid (1.0 eq, 0.5 mmol)

  • Activation: Add anhydrous DMF (2.0 mL) to both flasks. Add HATU (1.2 eq) and cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Expert Insight: Cooling to 0°C prevents the formation of inactive guanidinium byproducts, which are highly prone to form when activating sterically hindered acids like the 1-butoxymethyl analog.

  • Amine Addition: Stir for 15 minutes to ensure active ester formation. Add the target primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature.

  • In-Process Monitoring (LC-MS): Sample both reactions at the 2-hour mark.

    • Validation Checkpoint: Flask B should show >90% conversion to the amide. If Flask A shows <50% conversion, extend the reaction time to 12 hours or apply gentle heating (40°C).

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x). Wash the combined organic layers heavily with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. Setup Parallel Flasks (Test vs. Control) Step2 2. Activation HATU/DIPEA at 0°C (Prevent Byproducts) Step1->Step2 Step3 3. Coupling Add Amine, Warm to RT Step2->Step3 Step4 4. Validation LC-MS Checkpoint (Isolate Steric vs. Reagent Failure) Step3->Step4 Step5 5. Workup Aqueous Quench & EtOAc Extraction Step4->Step5

Self-validating amide coupling workflow for sterically hindered cyclopropanes.

References
  • Title: Combi-Blocks 592 페이지 - 그랜드바이오 (1-Butoxymethylcyclopropanecarboxylic acid) Source: grandbio.co.kr URL: [Link]

  • Title: Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies Source: nih.gov URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Benzodiazepines: Classical vs. Modern Approaches

For Researchers, Scientists, and Drug Development Professionals The benzodiazepine scaffold remains a cornerstone in medicinal chemistry, representing a privileged structure in the development of therapeutics targeting t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzodiazepine scaffold remains a cornerstone in medicinal chemistry, representing a privileged structure in the development of therapeutics targeting the central nervous system.[1][2] Since the serendipitous discovery of Chlordiazepoxide in the 1950s, the methods for constructing this seven-membered heterocyclic ring system have evolved significantly.[1][3] This guide provides a comparative analysis of key peer-reviewed methods for the synthesis of 1,4- and 1,5-benzodiazepine derivatives, offering insights into the strategic choices behind precursor selection and reaction conditions. We will dissect the classical synthesis of Diazepam, a widely recognized 1,4-benzodiazepine, and contrast it with the versatile and often higher-yielding methods for preparing 1,5-benzodiazepines.

The Dawn of a New Era in Psychopharmacology: The Serendipitous Synthesis of Chlordiazepoxide

The journey into the vast therapeutic landscape of benzodiazepines began unexpectedly. In the mid-1950s, Leo Sternbach and his team at Hoffmann-La Roche were investigating quinazoline-3-oxides.[1][3] A forgotten sample, initially thought to be a byproduct, was later tested in 1957 and found to possess hypnotic, anxiolytic, and muscle relaxant properties.[3] This compound, initially named methaminodiazepoxide, was later identified as chlordiazepoxide, the first-ever benzodiazepine.[3] Its synthesis involved an unforeseen rearrangement of a quinazoline-3-oxide when treated with a primary amine, expanding the six-membered quinazoline ring into the seven-membered benzodiazepine core.[1] This discovery not only introduced a new class of drugs but also spurred extensive research into the synthesis of related compounds.[1]

Method 1: The Classical Approach - Synthesis of 1,4-Benzodiazepines (Diazepam)

The synthesis of 1,4-benzodiazepines, such as the iconic anxiolytic Diazepam (Valium), traditionally starts from a substituted 2-aminobenzophenone derivative. This multi-step process involves key transformations including amide formation and intramolecular cyclization.[4]

Causality Behind Experimental Choices

The selection of 2-amino-5-chlorobenzophenone as the starting material provides the foundational benzene ring and the pendant phenyl group characteristic of many clinically significant benzodiazepines. The chloro-substituent at the 5-position is a common feature that modulates the pharmacological activity of the final compound. The subsequent acylation and cyclization steps are designed to build the seven-membered diazepine ring in a controlled manner.

Experimental Protocol: Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone
  • Step 1: Acylation. 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride to form the corresponding N-chloroacetylated intermediate. This step introduces the two-carbon unit required for the diazepine ring.[5]

  • Step 2: Cyclization. The intermediate is then treated with a base, such as ammonia, to induce an intramolecular nucleophilic substitution, where the amine displaces the chloride to form the seven-membered ring, yielding nordazepam.

  • Step 3: Methylation. Finally, nordazepam is methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base, to afford diazepam.

Diazepam_Synthesis start 2-Amino-5-chlorobenzophenone intermediate1 2-Chloroacetamido-5-chlorobenzophenone start->intermediate1 Chloroacetyl chloride intermediate2 Nordazepam intermediate1->intermediate2 NH3 product Diazepam intermediate2->product CH3I, Base

Caption: Classical synthetic pathway for Diazepam.

Method 2: A More Direct Route - Synthesis of 1,5-Benzodiazepines

In contrast to the multi-step synthesis of many 1,4-benzodiazepines, 1,5-benzodiazepines can often be prepared in a more straightforward one-pot reaction. This method typically involves the condensation of an o-phenylenediamine with a ketone or a β-dicarbonyl compound.[6][7][8]

Causality Behind Experimental Choices

The use of o-phenylenediamine provides the benzene ring with two adjacent amino groups, which are poised for cyclization. The ketone or β-dicarbonyl compound supplies the three-carbon backbone that will form the remainder of the seven-membered ring. This approach is highly modular, allowing for a wide variety of substituents on both the benzene and diazepine rings by simply changing the starting materials.

Experimental Protocol: General Synthesis of 1,5-Benzodiazepines
  • Reaction Setup. o-Phenylenediamine and two equivalents of a ketone (or one equivalent of a β-dicarbonyl compound) are dissolved in a suitable solvent, such as ethanol or acetonitrile.[7][8]

  • Catalysis. A catalytic amount of an acid is added to promote the condensation reaction. A variety of catalysts have been employed, including Brønsted acids like acetic acid and Lewis acids.[2][7] More recently, solid acid catalysts like H-MCM-22 have been shown to be highly effective and recyclable.[8]

  • Reaction and Workup. The reaction mixture is stirred at room temperature or heated to reflux.[7] Upon completion, the product is isolated through standard workup procedures, which may include extraction and purification by crystallization or column chromatography.

Caption: General one-pot synthesis of 1,5-Benzodiazepines.

Performance Comparison

FeatureMethod 1: Classical 1,4-Benzodiazepine Synthesis (Diazepam)Method 2: 1,5-Benzodiazepine Synthesis
Starting Materials Substituted 2-aminobenzophenones, Chloroacetyl chlorideo-Phenylenediamines, Ketones/β-Dicarbonyls
Number of Steps Multi-stepTypically one-pot
Reaction Conditions Can require harsh reagents and elevated temperaturesOften proceeds under mild conditions, sometimes at room temperature[8]
Yield Overall yields can be moderate due to multiple steps (e.g., ~50% for Diazepam)[9]Generally high to excellent yields (often >90%)[10]
Versatility More limited by the availability of substituted benzophenonesHighly versatile, allowing for diverse substitution patterns[8]
Scalability Can be complex to scale upMore amenable to large-scale synthesis

Advanced and Alternative Synthetic Strategies

The field of benzodiazepine synthesis continues to evolve, with researchers developing more efficient and environmentally friendly methods.

  • Continuous Flow Synthesis: Recent advancements have demonstrated the continuous flow synthesis of Diazepam, offering improved safety, efficiency, and scalability compared to traditional batch processes.[11]

  • Palladium-Catalyzed Cyclization: Novel methods utilizing palladium catalysis have been developed for the synthesis of substituted 1,4-benzodiazepines, providing access to a wider range of structurally diverse compounds.[12]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of benzodiazepines, often leading to higher yields in shorter reaction times.[2]

  • Beckmann Rearrangement: The Beckmann rearrangement of certain oximes can also be employed to construct the benzodiazepine core, offering an alternative synthetic disconnection.[13][14][15][16]

Conclusion

The synthesis of benzodiazepines has progressed from a serendipitous discovery to a well-established field of organic chemistry with a diverse array of methodologies. The classical synthesis of 1,4-benzodiazepines, exemplified by Diazepam, remains a fundamental route, while the more direct synthesis of 1,5-benzodiazepines offers a highly versatile and efficient alternative for generating libraries of compounds for drug discovery. As the demand for novel and more selective therapeutic agents continues to grow, the development of innovative and sustainable synthetic methods for this important class of compounds will undoubtedly remain a key area of research.

References

  • Synthesis of Diazepam - Chemistry Steps. (2025, December 7). Chemistry Steps. Retrieved from [Link]

  • Diazepam (Valium) Synthesis. designer-drug.com. Retrieved from [Link]

  • Chlordiazepoxide. Wikipedia. Retrieved from [Link]

  • Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. SID. Retrieved from [Link]

  • Batlle, E., Lizano, E., Viñas, M., & Pujol, M. D. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. DOI: 10.5772/intechopen.79879. Retrieved from [Link]

  • Benzodiazepine Synthesis and Rapid Toxicity Assay. (2010, April 7). Journal of Chemical Education. Retrieved from [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022, June 26). Frontiers. Retrieved from [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025, July 17). MDPI. Retrieved from [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PMC. Retrieved from [Link]

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022, August 30). Taylor & Francis Online. Retrieved from [Link]

  • Novel method for preparing chlordiazepoxide. Google Patents.
  • Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022, August 5). ijprajournal. Retrieved from [Link]

  • Synthesis of Diazepam. (2020, April 22). YouTube. Retrieved from [Link]

  • Method for preparing chlordiazepoxide hydrochloride with small hygroscopicity. Google Patents.
  • Chlordiazepoxide. (2024, January 29). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Recent advances in synthesis and medicinal chemistry of benzodiazepines. Semantic Scholar. Retrieved from [Link]

  • Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines. ProQuest. Retrieved from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. Retrieved from [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Retrieved from [Link]

  • A Rearrangement of 5-Aryl-1,3-dihydro-2H-1,4-benzodiazepine-2-one 4-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beckmann rearrangement. Wikipedia. Retrieved from [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. (2017, May 14). Arabian Journal of Chemistry. Retrieved from [Link]

  • Beckmann rearrangement catalysis: a review of recent advances. RSC Publishing. Retrieved from [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Benzotriazepine synthesis, conformational analysis, and biological properties. canadian-science.com. Retrieved from [Link]

  • Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Butoxymethylcyclopropanecarboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in molecular causality. When handling specialized bifunctional molecules like 1-Butoxymeth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in molecular causality. When handling specialized bifunctional molecules like 1-Butoxymethylcyclopropanecarboxylic acid (CAS#: 1387557-29-0) , standard operating procedures must be adapted to address the specific reactivity of each functional group.

This compound presents a dual-threat profile: the acute, immediate corrosivity of a cyclopropanecarboxylic acid derivative, and the chronic, insidious auto-oxidation risk of an aliphatic ether. This guide provides the mechanistic rationale, precise PPE matrix, and self-validating operational workflows required to handle this reagent safely and effectively.

Hazard Causality & Molecular Risk Assessment

To design an effective safety protocol, we must first understand why this molecule is hazardous:

  • Acute Corrosivity (Carboxylic Acid Moiety): Like its parent compound, cyclopropanecarboxylic acid, this molecule acts as a strong proton donor in physiological environments. Upon contact with skin or ocular tissue, it rapidly protonates physiological nucleophiles, leading to severe coagulative necrosis and chemical burns (1[1]).

  • Peroxide Formation (Butoxymethyl Ether Moiety): The ether linkage contains alpha-hydrogens that are highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen and light. Over time, this forms shock-sensitive hydroperoxides. Because these peroxides concentrate during evaporation or distillation, this molecule should be treated as a Class B Peroxide-Forming Chemical (2[2]).

Quantitative Hazard Thresholds & PPE Matrix

Do not rely on standard latex gloves for this reagent. The lipophilic ether tail increases the molecule's ability to permeate standard nitrile or latex, requiring thicker or specialized elastomeric barriers.

Hazard ParameterThreshold / SpecificationRequired PPEMechanistic Rationale
Dermal Exposure pH < 3.0 (Corrosive)Heavy-duty Nitrile (≥8 mil) or Butyl Rubber gloves Butyl rubber offers superior resistance to ether permeation, while the thickness prevents acid breakthrough.
Ocular Exposure Zero ToleranceChemical splash goggles + Polycarbonate face shield Prevents severe corneal damage. Safety glasses are insufficient against corrosive liquid splashes.
Inhalation / Fire Combustible VaporFlame-resistant (FR) lab coat + Chemical Fume Hood The hood (maintained at >100 fpm face velocity) prevents vapor inhalation and provides a physical blast shield against potential peroxide deflagration.

Operational Workflow: Step-by-Step Methodology

Every protocol in the laboratory must be a self-validating system. Follow these sequential steps to ensure safe handling from receipt to reaction.

Phase A: Pre-Operation Peroxide Validation

Peroxides can form even in sealed containers. Never distill or concentrate this chemical without testing.

  • Visual Inspection: Examine the bottle against a light source. Validation: If you observe crystalline deposits around the cap or fluid cloudiness, do not open the container . Treat it as a shock-sensitive explosive and contact Environmental Health & Safety (EHS) immediately.

  • Chemical Testing: If visually clear, transfer 1 mL of the reagent into a test tube within a fume hood. Add 1 mL of glacial acetic acid and 0.1g of sodium iodide (NaI).

  • Validation Check: A colorimetric shift to yellow/brown indicates the oxidation of iodide to iodine by peroxides. If peroxide concentration exceeds 25 ppm, the batch must be quenched with an Iron(II) sulfate solution before disposal.

Phase B: Fume Hood Handling & Reaction Setup
  • Containment: Place all reaction vessels inside a secondary high-density polyethylene (HDPE) containment tray within the fume hood.

  • Transfer: Use a glass syringe or a dedicated PTFE-lined pipette for transfers. Avoid standard plastic pipettes, as the ether moiety can leach plasticizers.

  • Exotherm Control: When adding this acid to a reaction mixture containing strong bases or active metals, add it dropwise. Validation: Monitor the internal reaction temperature; maintain it below 30°C using an ice-water bath to prevent thermal runaway.

Phase C: Spill Neutralization & Waste Segregation
  • Spill Response: In the event of a spill, immediately isolate the area. Do not use water or strong liquid bases (like NaOH), which will cause a violent, splattering exotherm.

  • Neutralization: Cover the spill generously with a weak solid base, such as sodium bicarbonate (NaHCO₃).

  • Validation Check: Effervescence (CO₂ gas release) will immediately occur. The system validates itself: when the bubbling completely ceases upon further addition of bicarbonate, the acid is neutralized.

  • Waste Segregation: Collect the neutralized slurry and dispose of it in a dedicated organic acid waste container. Critical: Never mix organic acids with inorganic oxidizing acids (e.g., Nitric Acid), as this combination can generate explosive gas pressure (3[3]).

Process Visualization

The following decision tree maps the logical flow of handling, testing, and disposing of 1-Butoxymethylcyclopropanecarboxylic acid.

G Start 1-Butoxymethylcyclopropanecarboxylic Acid Handling PPE Don PPE (Nitrile/Butyl, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm) PPE->Hood Test Peroxide Test (KI or Test Strips) Hood->Test Quench Quench Peroxides (FeSO4 / Alumina) Test->Quench Positive (>25 ppm) Use Execute Reaction Protocol Test->Use Negative Dispose Hazardous Waste Disposal (pH 6-8) Quench->Dispose Spill Spill Occurs? Use->Spill Neutralize Neutralize Acid (NaHCO3) Spill->Neutralize Yes Spill->Dispose No (Routine Waste) Neutralize->Dispose

Fig 1: Operational workflow and spill response decision tree for 1-Butoxymethylcyclopropanecarboxylic acid.

References

  • Standard Operating Procedures For Peroxide-Forming Chemicals . Drexel University Environmental Health and Safety. URL:[Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . University of Toronto Department of Chemistry. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butoxymethylcyclopropanecarboxylic acid
Reactant of Route 2
1-Butoxymethylcyclopropanecarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.